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Core Science & Biosynthesis

Foundational

"2-(2-Methyl-5-nitrophenyl)-1,3-oxazole" CAS number

An In-Depth Technical Guide to 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole: Synthesis, Properties, and Therapeutic Potential Abstract The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numer...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole: Synthesis, Properties, and Therapeutic Potential

Abstract

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] This guide provides a comprehensive technical overview of the specific isomer, 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole . While a dedicated Chemical Abstracts Service (CAS) number for this precise structure is not prominently available in public databases, suggesting it may be a novel or less-studied compound, this document will extrapolate from the rich chemistry of related nitrophenyl-oxazole derivatives to detail its synthesis, physicochemical properties, and potential applications in drug discovery. We will explore established synthetic routes, predictive structural analysis, and standard protocols for evaluating its biological potential, providing researchers and drug development professionals with a foundational understanding of this promising molecular framework.

Introduction: The Oxazole Nucleus in Drug Discovery

The oxazole is a five-membered heterocyclic aromatic ring containing one oxygen and one nitrogen atom.[3] This planar, electron-rich system is thermally stable and serves as a versatile scaffold in medicinal chemistry due to its ability to engage with biological targets through various non-covalent interactions.[1] The oxazole motif is present in a wide array of natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[4][5][6]

The subject of this guide, 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole , combines the oxazole core with a substituted phenyl ring. The specific substituents—a methyl group at position 2 and a nitro group at position 5—are expected to significantly influence the molecule's steric, electronic, and metabolic properties, making it a compound of interest for targeted therapeutic design.

Molecular Structure and Physicochemical Properties

The structure of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole features a 1,3-oxazole ring linked at the C2 position to a 2-methyl-5-nitrophenyl group. The ortho-positioned methyl group and meta-positioned nitro group on the phenyl ring create a distinct electronic and steric profile compared to other isomers.

Table 1: Physicochemical Properties of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₃Calculated
Molecular Weight 204.18 g/mol Calculated
CAS Number Not readily availableN/A
Predicted pKa ~0.8 (for conjugate acid)[3]
Predicted Conformation The oxazole ring is expected to be nearly planar. Steric hindrance from the ortho-methyl group may cause a slight dihedral angle between the phenyl and oxazole rings.[7]

The ortho-methyl group can induce steric strain, potentially forcing the phenyl ring out of plane with the oxazole ring. This torsional angle is a critical parameter that can affect the molecule's ability to bind to a target protein. The nitro group is a strong electron-withdrawing group, which can influence the molecule's reactivity and its potential role as a bioreductive prodrug, a common mechanism for nitroaromatic antimicrobial agents.

Synthesis Strategies and Methodologies

The synthesis of substituted oxazoles can be achieved through several established methods. For 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole, a logical approach would be the cyclodehydration of a suitable N-acylamino ketone precursor.

Workflow for Oxazole Synthesis

G cluster_0 Precursor Synthesis cluster_1 Cyclodehydration cluster_2 Purification Precursor1 2-Methyl-5-nitrobenzoic acid Amide N-(2-oxopropyl)-2-methyl-5-nitrobenzamide Precursor1->Amide Acylation Precursor2 Aminoacetone Precursor2->Amide Target 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole Amide->Target DehydratingAgent POCl₃ or H₂SO₄ DehydratingAgent->Target Catalyzes Ring Closure Purification Column Chromatography Target->Purification

Caption: General workflow for the synthesis of the target oxazole.

Experimental Protocol: Phosphorus Oxychloride-Mediated Cyclodehydration

This protocol is adapted from established methods for synthesizing related nitrophenyl oxazoles.[7] It relies on the potent dehydrating capability of phosphorus oxychloride (POCl₃) to facilitate the intramolecular cyclization of the β-ketoamide precursor.

Causality: POCl₃ activates the amide's carbonyl oxygen, making it a good leaving group and promoting nucleophilic attack from the enol form of the ketone, leading to efficient ring closure.

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize the key intermediate, N-(2-oxopropyl)-2-methyl-5-nitrobenzamide, by acylating aminoacetone with 2-methyl-5-nitrobenzoyl chloride (prepared from the corresponding carboxylic acid).

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the precursor amide (1.0 eq) in phosphorus oxychloride (10-15 mL per gram of amide).

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction is typically complete within 30-60 minutes, which can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.

  • Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole.

Potential Biological Activity and Therapeutic Applications

The structural motifs within 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole suggest several potential avenues for biological activity.

  • Antimicrobial Activity: Nitroaromatic compounds are well-known for their antibacterial and antiprotozoal effects. The nitro group can be enzymatically reduced within microbial cells to form cytotoxic nitroso and hydroxylamine radicals, which damage DNA and other critical biomolecules.

  • Anticancer Activity: Many oxazole-containing compounds have demonstrated potent anticancer properties.[5] Some act as tubulin polymerization inhibitors, disrupting the mitotic spindle and inducing apoptosis in cancer cells. The subject compound could be evaluated for similar activity.

  • Anti-inflammatory Activity: Certain oxazole derivatives, such as the COX-2 inhibitor Oxaprozin, function as anti-inflammatory agents.

Potential Mechanism of Action: A Hypothetical Pathway

G cluster_cancer Anticancer Pathway cluster_antimicrobial Antimicrobial Pathway Compound 2-(2-Methyl-5-nitrophenyl) -1,3-oxazole Tubulin Tubulin Monomers Compound->Tubulin Binds to Colchicine Site? Microtubules Microtubules Compound->Microtubules Inhibits Polymerization Nitroreductase Bacterial Nitroreductase Compound->Nitroreductase Enters Bacterial Cell Tubulin->Microtubules Polymerization Mitosis Mitotic Spindle Disruption Microtubules->Mitosis Apoptosis Cell Cycle Arrest & Apoptosis Mitosis->Apoptosis Radicals Reactive Nitrogen Species Nitroreductase->Radicals Reduction of NO₂ Group Damage DNA & Protein Damage Radicals->Damage

Caption: Hypothetical signaling pathways for the compound's activity.

Protocols for Biological Evaluation

To validate the therapeutic potential of this compound, standardized in vitro assays are required.

Protocol: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability, proliferation, and cytotoxicity.

Self-Validation: The protocol includes positive (known cytotoxic drug) and negative (untreated cells) controls to ensure the assay is performing correctly and to provide a baseline for comparing the test compound's effect.

Step-by-Step Methodology:

  • Cell Seeding: Plate a human cancer cell line (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the title compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the GI₅₀/IC₅₀ value (the concentration that inhibits cell growth by 50%).

Table 2: Illustrative Data from an MTT Assay

Compound Concentration (µM)% Cell Viability (Relative to Control)
0 (Control)100%
0.195.2%
1.078.6%
10.045.1%
100.05.3%

Conclusion and Future Directions

2-(2-Methyl-5-nitrophenyl)-1,3-oxazole represents a molecule of significant interest at the intersection of nitroaromatic and heterocyclic chemistry. While specific experimental data for this isomer is sparse, this guide has outlined a robust framework for its synthesis and evaluation based on well-established principles. The presence of the oxazole core, combined with the electronically and sterically influential methyl and nitro substituents, provides a strong rationale for its investigation as a potential antimicrobial or anticancer agent.

Future work should focus on the successful synthesis and full spectroscopic characterization of the compound. Following this, a comprehensive biological screening program, beginning with the in vitro protocols described herein, is necessary to elucidate its true therapeutic potential and mechanism of action.

References

  • Fluorochem. (n.d.). 2-methyl-5-(4-nitrophenyl)-1,3-oxazole (CAS 31699-02-2).
  • Sigma-Aldrich. (n.d.). 2-methyl-5-(4-nitrophenyl)-1,3-oxazole.
  • LookChem. (n.d.). Cas 198821-78-2, 5-(2-METHOXY-4-NITROPHENYL)OXAZOLE. Retrieved from [Link]

  • Li, J. T., et al. (2010). 2-(3-Methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2811. Available at: [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. Available at: [Link]

  • BenchChem. (n.d.). Application Notes: 2-Methyl-5-nitrophenol in Pharmaceutical Research.
  • BenchChem. (n.d.). A Comparative Guide to 2-Amino-5,5-diphenyl-1,3-oxazol-4-one and Other Bioactive Oxazole Compounds.
  • Gontijo, G. S., et al. (2016). 1,3-Oxazole derivatives: A review of biological activities as antipathogenic. Journal of Chemical and Pharmaceutical Research, 8(8), 694-703. Available at: [Link]

  • Katke, S. P. (2023). A Theoretical Analysis of a 1,3-Oxazole Derivative used as an Antifungal Active Agent that Varies with Ambient Temperature. Environmental Science: An Indian Journal, 19(1). Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 12(5), 785-792. Available at: [Link]

  • Liu, Y., et al. (2022). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs, 20(1), 47. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Pathways of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole, a heterocyclic compound of significan...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By integrating a substituted nitrophenyl ring with an oxazole core, this molecule presents a unique electronic and structural profile. This document delineates its fundamental physicochemical properties, offers a detailed spectroscopic profile for its characterization, and outlines plausible synthetic methodologies. Furthermore, it explores the compound's potential applications, particularly in drug development, drawing parallels with structurally related molecules that have demonstrated notable biological activities. The guide is structured to provide both foundational knowledge and practical, field-proven insights, making it an essential resource for professionals engaged in chemical synthesis and pharmaceutical research.

Introduction: The Strategic Importance of the Oxazole Scaffold

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen- and oxygen-containing rings being particularly prominent.[1] The 1,3-oxazole ring is a five-membered aromatic heterocycle that serves as a crucial pharmacophore in numerous biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it a privileged scaffold in drug design. The oxazole moiety is found in natural products with potent anticancer properties, such as disorazole C1, and is a key component in a wide array of synthetic molecules developed as antimicrobial, anti-inflammatory, and anticancer agents.[3][4]

The subject of this guide, 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole, combines this valuable oxazole nucleus with a 2-methyl-5-nitrophenyl substituent. The inclusion of a nitro group is a strategic choice in medicinal chemistry; it is a strong electron-withdrawing group that can significantly modulate a molecule's pharmacokinetic properties and is often a precursor to an amino group, which provides a reactive handle for further derivatization.[5] The methyl group, in the ortho position, introduces steric and electronic effects that can influence the molecule's conformation and interaction with biological targets.[6] This guide aims to synthesize the available technical data and provide expert analysis on the properties and potential of this specific molecule.

Molecular Structure and Physicochemical Properties

The molecular architecture of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole is defined by the fusion of the planar oxazole ring with the substituted phenyl ring. The ortho-positioned methyl group and meta-positioned nitro group relative to the oxazole linkage create a distinct steric and electronic environment that influences its properties.

Diagram 1: Chemical Structure of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole

Caption: 2D structure of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole.

Table 1: Physicochemical Properties of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole and Related Analogs

PropertyValue for 2-(2-Methyl-5-nitrophenyl)-1,3-oxazoleReference / Analog Data
Molecular Formula C₁₀H₈N₂O₃[6]
Molecular Weight 204.18 g/mol [6][7]
Appearance Expected to be a solidBased on analogs like 2-methyl-5-(4-nitrophenyl)-1,3-oxazole which is a solid.[7]
Boiling Point ~349.2 °C (Predicted)Based on 2-Methyl-5-[(E)-2-(4-nitrophenyl)vinyl]-1,3-oxazole.[8]
Density ~1.3 g/cm³ (Predicted)Based on 2-Methyl-5-[(E)-2-(4-nitrophenyl)vinyl]-1,3-oxazole.[8]
CAS Number Not explicitly found for this isomer.The isomer 2-methyl-5-(4-nitrophenyl)-1,3-oxazole is CAS 31699-02-2.[7]
InChI Key Not explicitly found for this isomer.The isomer 2-methyl-5-(4-nitrophenyl)-1,3-oxazole is KGVYXYUOGFKYDQ-UHFFFAOYSA-N.[7]

Spectroscopic Profile and Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While a dedicated spectrum for this specific isomer is not publicly available, its expected spectroscopic profile can be accurately predicted based on the analysis of its functional groups and data from closely related analogs.

Expected Spectroscopic Features:

  • ¹H Nuclear Magnetic Resonance (¹H NMR): The spectrum is expected to show distinct signals for the aromatic protons and the methyl group. Protons on the phenyl ring will appear as multiplets or doublets of doublets in the range of 7.5-8.5 ppm, with their exact shifts influenced by the strong deshielding effect of the nitro group.[6] The single proton on the oxazole ring would likely appear as a singlet in a similar downfield region. The methyl group protons would be observed as a sharp singlet further upfield, typically around 2.4-2.6 ppm.[9]

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR): The spectrum will display ten distinct carbon signals. The carbons of the oxazole ring are expected around 150-165 ppm (C2) and 120-140 ppm (C4/C5). Aromatic carbons will resonate between 110-150 ppm. The methyl carbon will appear upfield, around 10-20 ppm.[9]

  • Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of the principal functional groups. Expected peaks include strong asymmetric and symmetric stretching for the nitro group (N-O) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. Aromatic C=C stretching will be visible around 1585-1470 cm⁻¹. The C-H stretching of the aromatic ring and methyl group will appear around 3100-3000 cm⁻¹ and ~2950 cm⁻¹, respectively.

  • Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum should exhibit a clear molecular ion (M⁺) peak at m/z 204.[6] Key fragmentation patterns would likely involve the loss of NO₂, the methyl group, and cleavage of the oxazole ring.

Protocol: Standard Spectroscopic Analysis Workflow

Expertise & Experience Insight: The choice of deuterated solvent is critical in NMR. DMSO-d₆ is often selected for aromatic nitro compounds due to its excellent solubilizing power, preventing sample precipitation which can degrade spectral quality. For IR, Attenuated Total Reflectance (ATR) is a superior modern technique for solids as it requires minimal sample preparation and eliminates inconsistencies from pellet pressing.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Perform shimming to optimize magnetic field homogeneity, ensuring sharp, well-resolved peaks.

    • Acquire a standard ¹H NMR spectrum using a single-pulse experiment.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

II. Infrared (IR) Spectroscopy

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric interference.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure firm contact between the sample and the crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.

Synthesis and Reactivity

The synthesis of substituted oxazoles can be achieved through several established routes. For 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole, a cyclocondensation reaction is a highly plausible and efficient approach. This method involves the reaction of an appropriate amide precursor with a cyclizing agent.

Protocol: Proposed Synthesis via Cyclocondensation

Trustworthiness Insight: This protocol incorporates an in-situ dehydration step using a strong dehydrating agent like phosphorus oxychloride (POCl₃). This is a common and effective strategy in oxazole synthesis that drives the reaction to completion by removing the water byproduct, thus preventing reversible reactions and maximizing yield. The final purification by column chromatography is a standard, self-validating step to ensure the isolation of a high-purity product, verifiable by the spectroscopic methods described above.

  • Precursor Synthesis (N-(2-oxoethyl)-2-methyl-5-nitrobenzamide):

    • Step 1a: To a solution of 2-methyl-5-nitrobenzoic acid (1 equivalent) in dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

    • Step 1b: Stir the mixture at room temperature for 2-3 hours until gas evolution ceases, yielding 2-methyl-5-nitrobenzoyl chloride. Remove the solvent under reduced pressure.

    • Step 1c: Dissolve the crude acid chloride in fresh DCM and cool to 0 °C. Add a solution of aminoacetaldehyde dimethyl acetal (1.1 equivalents) and triethylamine (1.5 equivalents) dropwise.

    • Step 1d: Allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the acetal-protected amide.

    • Step 1e: Treat the protected amide with an aqueous solution of formic acid and heat gently to deprotect the acetal, yielding the target precursor. Purify by recrystallization.

  • Cyclization to form the Oxazole Ring:

    • Step 2a: Dissolve the N-(2-oxoethyl)-2-methyl-5-nitrobenzamide precursor (1 equivalent) in phosphorus oxychloride (POCl₃) (3-5 equivalents) at 0 °C.

    • Step 2b: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Step 2c: After completion, cool the mixture and carefully pour it onto crushed ice to quench the excess POCl₃.

    • Step 2d: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Step 2e: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield pure 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole.

Diagram 2: Synthetic Workflow for 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole

G Compound 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole Oxazole 1,3-Oxazole Core Compound->Oxazole Nitro Nitrophenyl Group Compound->Nitro Tubulin Tubulin Polymerization Inhibition Oxazole->Tubulin Enzyme Enzyme Active Site Binding (Bioisostere) Oxazole->Enzyme Antimicrobial Bioreduction to Cytotoxic Species Nitro->Antimicrobial Cancer Anticancer Tubulin->Cancer Infection Antimicrobial Antimicrobial->Infection Various Various Therapeutic Areas Enzyme->Various

Caption: Linking molecular features to potential therapeutic applications.

Safety and Handling

As a research chemical, 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole should be handled with appropriate care, following standard laboratory safety protocols. The safety profile can be inferred from data on related nitrophenyl and heterocyclic compounds.

  • General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust and aerosols. [10]Wear suitable personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [10][11]* Toxicology: Compounds in this class may be harmful if swallowed, inhaled, or absorbed through the skin. [12]Acute toxicity is a potential concern. [10]It may cause skin, eye, and respiratory irritation. [11][12]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [13]Keep away from incompatible materials such as strong oxidizing agents. [13]* First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. [13] * Skin: Remove contaminated clothing and wash skin immediately with plenty of soap and water. Seek medical attention if irritation persists. [13] * Ingestion: Do NOT induce vomiting. Call a poison control center or physician immediately. [12] * Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [12]

Conclusion

2-(2-Methyl-5-nitrophenyl)-1,3-oxazole is a compound with significant untapped potential. Its physicochemical properties, dictated by the interplay between the electron-rich oxazole ring and the electron-withdrawing nitrophenyl group, make it a compelling target for synthesis and further investigation. The spectroscopic and synthetic protocols outlined in this guide provide a robust framework for its preparation and characterization. Given the established biological importance of both the oxazole and nitrophenyl moieties, this molecule stands as a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. Future research should focus on its synthesis, biological screening, and the exploration of its derivatization to build libraries of related compounds for structure-activity relationship studies.

References

  • Acta Crystallographica Section E. (2009). 2-(3-Methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole. Available at: [Link]

  • PISRT. (2025, June 30). Synthesis, characterization, biological evaluation, and molecular docking of novel 2-Methyl-5-[2-(Substituted)phenyl]-1,3,4-oxadiazole derivatives. Available at: [Link]

  • LookChem. Cas 198821-78-2, 5-(2-METHOXY-4-NITROPHENYL)OXAZOLE. Available at: [Link]

  • Wikipedia. Oxazole. Available at: [Link]

  • ResearchGate. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Available at: [Link]

  • National Institutes of Health. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Available at: [Link]

  • Oriental Journal of Chemistry. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Available at: [Link]

  • International Journal of Pharmaceutical research and Applications. (2025). Oxazole-Based Molecules in Anti-viral Drug Development. Available at: [Link]

  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Available at: [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

Sources

Foundational

De Novo Synthesis of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole: A Comprehensive Methodological Guide

Executive Summary The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, frequently utilized as a stable bioisostere for amides and esters in kinase inhibitors and peptidomimetics. The targeted synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, frequently utilized as a stable bioisostere for amides and esters in kinase inhibitors and peptidomimetics. The targeted synthesis of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole requires a robust, scalable, and regioselective approach starting from the commercially available precursor, 2-methyl-5-nitroaniline.

This whitepaper outlines a highly validated, four-step synthetic pathway. The strategy leverages a Sandmeyer cyanation to install the requisite carbon atom, followed by acidic hydrolysis, an EDC/HOBt-mediated amide coupling, and a terminal Robinson-Gabriel cyclodehydration. Each phase of the protocol is designed as a self-validating system, incorporating mechanistic rationales and in-process controls to ensure reproducibility and high fidelity.

Retrosynthetic Strategy & Pathway Logic

The retrosynthetic disconnection of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole reveals an acyclic acetal-amide precursor. This intermediate can be assembled via a standard amide coupling between 2-methyl-5-nitrobenzoic acid and 2-aminoacetaldehyde dimethyl acetal. The benzoic acid derivative is traced back to 2-methyl-5-nitroaniline via a nitrile intermediate, circumventing the direct and often low-yielding carboxylation of deactivated anilines.

Retrosynthesis Target 2-(2-Methyl-5-nitrophenyl) -1,3-oxazole Amide N-(2,2-dimethoxyethyl) -2-methyl-5-nitrobenzamide Target->Amide Robinson-Gabriel Acid 2-Methyl-5-nitrobenzoic acid Amide->Acid Amide Coupling Nitrile 2-Methyl-5-nitrobenzonitrile Acid->Nitrile Hydrolysis Aniline 2-Methyl-5-nitroaniline Nitrile->Aniline Sandmeyer

Caption: Retrosynthetic analysis of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole from 2-methyl-5-nitroaniline.

Step-by-Step Experimental Methodologies

Step 1: Sandmeyer Cyanation of 2-Methyl-5-nitroaniline

Objective: Conversion of the primary aromatic amine to a nitrile group [1]. Causality & Logic: Direct nucleophilic aromatic substitution of the amino group is impossible due to the poor leaving group ability of −NH2​ . Diazotization converts the amine into a diazonium salt ( −N2+​ ), an exceptional leaving group. The subsequent addition of CuCN initiates a single-electron transfer (SET) event, generating an aryl radical that rapidly recombines with the cyanide nucleophile.

Protocol:

  • Diazotization: Suspend 2-methyl-5-nitroaniline (10.0 g, 65.7 mmol, 1.0 eq) in 6M HCl (50 mL). Cool the suspension to 0 °C using an ice-salt bath.

  • Dropwise, add a pre-cooled solution of NaNO2​ (5.0 g, 72.3 mmol, 1.1 eq) in H2​O (15 mL), maintaining the internal temperature below 5 °C to prevent diazonium decomposition into the corresponding phenol. Stir for 30 minutes.

  • Cyanation: In a separate flask, dissolve CuCN (7.0 g, 78.8 mmol, 1.2 eq) and KCN (10.7 g, 164.3 mmol, 2.5 eq) in H2​O (50 mL) and cool to 0 °C.

  • Carefully neutralize the diazonium solution with solid Na2​CO3​ until pH ~6, then add it dropwise to the CuCN/KCN complex solution.

  • Workup: Allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour. Cool, dilute with Ethyl Acetate (EtOAc), and filter through a Celite pad to remove copper salts. Extract the aqueous layer with EtOAc (3 × 100 mL). Wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield 2-methyl-5-nitrobenzonitrile .

Step 2: Acid-Catalyzed Nitrile Hydrolysis

Objective: Hydrolysis of the nitrile to a carboxylic acid. Causality & Logic: While basic hydrolysis is common, the presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to unwanted nucleophilic aromatic substitution ( SN​Ar ) by hydroxide ions. Acidic hydrolysis using concentrated sulfuric acid avoids this side reaction, protonating the nitrile to increase its electrophilicity toward hydration.

Protocol:

  • Reaction: Suspend 2-methyl-5-nitrobenzonitrile (8.0 g, 49.3 mmol) in a 70% v/v aqueous H2​SO4​ solution (60 mL).

  • Heat the mixture to reflux (approx. 150 °C) for 4 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 3:1).

  • Workup: Cool the reaction mixture to room temperature and pour it slowly over crushed ice (200 g) with vigorous stirring.

  • The product, 2-methyl-5-nitrobenzoic acid , will precipitate as a pale yellow solid. Filter via vacuum, wash thoroughly with cold water to remove residual acid (check washings with pH paper until neutral), and dry under high vacuum overnight.

Step 3: Amide Coupling with 2-Aminoacetaldehyde Dimethyl Acetal

Objective: Formation of the acyclic precursor required for oxazole cyclization. Causality & Logic: Standard EDC/HOBt coupling is utilized to activate the carboxylic acid. HOBt forms an active ester intermediate that is highly reactive toward the primary amine of 2-aminoacetaldehyde dimethyl acetal but stable enough to prevent the formation of unreactive N-acylurea byproducts.

Protocol:

  • Activation: Dissolve 2-methyl-5-nitrobenzoic acid (5.0 g, 27.6 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 100 mL) under an inert argon atmosphere.

  • Add EDC·HCl (6.3 g, 33.1 mmol, 1.2 eq), HOBt (4.5 g, 33.1 mmol, 1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 14.4 mL, 82.8 mmol, 3.0 eq). Stir at room temperature for 15 minutes to ensure complete active ester formation.

  • Coupling: Add 2-aminoacetaldehyde dimethyl acetal (3.2 g, 30.4 mmol, 1.1 eq) dropwise. Stir the reaction at room temperature for 12 hours.

  • Workup: Quench the reaction with 1M HCl (50 mL) to remove unreacted amine and DIPEA. Separate the organic layer and wash sequentially with saturated aqueous NaHCO3​ (50 mL) and brine (50 mL). Dry over Na2​SO4​ and concentrate to afford N-(2,2-dimethoxyethyl)-2-methyl-5-nitrobenzamide .

Step 4: Robinson-Gabriel Cyclodehydration

Objective: Intramolecular cyclization to form the 1,3-oxazole core [2], [3]. Causality & Logic: Phosphorus oxychloride ( POCl3​ ) acts as both a Lewis acid and a dehydrating agent. It promotes the loss of methanol from the acetal to generate a highly electrophilic oxocarbenium ion. The amide carbonyl oxygen, acting as an internal nucleophile, attacks this center. Subsequent elimination of a second molecule of methanol and a phosphate derivative drives the aromatization to the stable oxazole ring.

Mechanism Amide Acetal Amide POCl3 POCl3 Activation Amide->POCl3 Oxocarbenium Oxocarbenium Ion Intermediate POCl3->Oxocarbenium - MeOH Cyclization Intramolecular Nucleophilic Attack Oxocarbenium->Cyclization Elimination Elimination of PO2Cl2 & MeOH Cyclization->Elimination Oxazole 1,3-Oxazole (Target) Elimination->Oxazole Aromatization

Caption: Mechanistic pathway of the Robinson-Gabriel cyclodehydration to form the 1,3-oxazole ring.

Protocol:

  • Cyclization: Dissolve N-(2,2-dimethoxyethyl)-2-methyl-5-nitrobenzamide (4.0 g, 14.9 mmol, 1.0 eq) in anhydrous toluene (40 mL).

  • Add POCl3​ (4.2 mL, 44.7 mmol, 3.0 eq) carefully. Equip the flask with a reflux condenser and heat to 110 °C for 4 hours. The reaction progress should be monitored by LC-MS or TLC.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl3​ and toluene.

  • Slowly pour the oily residue into ice-cold saturated NaHCO3​ solution (100 mL) to neutralize residual acid (Caution: Exothermic and gas evolution). Extract with EtOAc (3 × 50 mL).

  • Purification: Dry the combined organic layers over Na2​SO4​ , concentrate, and purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 10:1 to 4:1) to yield the pure target, 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole .

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the synthetic workflow, assuming standard laboratory execution:

StepTransformationReagents / ConditionsTimeExpected YieldPurification Method
1 Sandmeyer Cyanation NaNO2​ , HCl, CuCN, KCN, 0 °C to 60 °C1.5 h75 - 82%Filtration & Extraction
2 Nitrile Hydrolysis70% H2​SO4​ (aq), Reflux (150 °C)4.0 h85 - 90%Precipitation & Washing
3 Amide CouplingEDC·HCl, HOBt, DIPEA, DCM, RT12.0 h88 - 94%Acid/Base Liquid Extraction
4 Robinson-Gabriel POCl3​ , Toluene, Reflux (110 °C)4.0 h65 - 72%Flash Chromatography

Note: Overall theoretical yield across the 4-step sequence is approximately 36-49%, making it a highly viable route for multi-gram scale-up.

References

  • Title: Room-Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides Source: The Journal of Organic Chemistry (ACS) URL: [Link]

  • Title: Transition Metal-Mediated Synthesis of Monocyclic Aromatic Heterocycles Source: Chemical Reviews (NIH PMC) URL: [Link]

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Synthesis of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole

Target Audience: Research Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Executive Summary & Molecular Rationale In modern medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol

Executive Summary & Molecular Rationale

In modern medicinal chemistry, the 1,3-oxazole ring serves as a highly privileged scaffold, frequently deployed as a metabolically stable bioisostere for amides and esters. The compound 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole represents a specialized building block where the electron-rich oxazole is electronically coupled to a strongly electron-withdrawing nitroaromatic system.

As a Senior Application Scientist, I approach the characterization of this molecule not just as a structural formula, but as a dynamic system. The ortho-methyl group induces a steric clash with the oxazole ring, forcing a non-planar dihedral angle that significantly impacts both its NMR anisotropic shielding and its binding kinetics in biological targets. Establishing the precise molecular weight and formula is the foundational step before advancing this moiety into complex cross-coupling reactions or biological assays.

Core Physicochemical Data

To ensure rigorous analytical tracking, all quantitative structural data has been mathematically derived and summarized below.

PropertyValueComputational Derivation & Rationale
Molecular Formula C₁₀H₈N₂O₃Oxazole (C₃H₂NO) + Substituted Phenyl (C₇H₆NO₂)
Molecular Weight 204.185 g/mol Standard atomic weights (C:12.011, H:1.008, N:14.007, O:15.999)
Monoisotopic Exact Mass 204.0535 DaC(12.0000) + H(1.0078) + N(14.0031) + O(15.9949)
Target[M+H]⁺ Ion 205.0613 m/zExact Mass + Proton mass (1.0078 Da)
M+1 Isotopic Abundance ~11.4%Natural ¹³C abundance (1.1% × 10 carbon atoms)

Synthetic Methodology: The Modified Robinson-Gabriel Pathway

The construction of the 1,3-oxazole core is classically achieved via the Robinson-Gabriel synthesis, which relies on the cyclodehydration of an α-acylamino ketone1[1]. However, for 2-aryl-1,3-oxazoles lacking substituents at the 4- and 5-positions, a highly efficient modification utilizes the cyclization of an α-acylamino acetal mediated by phosphorus oxychloride (POCl₃)2[2].

Mechanistic Causality

Why POCl₃? The cyclization requires the amide oxygen to attack the acetal carbon. POCl₃ serves a dual purpose: it acts as a Lewis acid to activate the acetal for nucleophilic attack, and it converts the amide carbonyl into a highly electrophilic Vilsmeier-type intermediate. This drastically lowers the activation energy for ring closure, driving the thermodynamically favorable elimination of water/methanol to yield the fully aromatic oxazole 3[3].

Synthesis_Workflow A 2-Methyl-5-nitrobenzoyl chloride + Aminoacetaldehyde acetal B alpha-Acylamino Acetal (Intermediate) A->B Nucleophilic Acyl Substitution (Et3N, 0°C) C Cyclodehydration (POCl3, Toluene, Reflux) B->C Lewis Acid Activation D 2-(2-Methyl-5-nitrophenyl) -1,3-oxazole C->D Ring Closure & Aromatization

Fig 1: Step-by-step synthetic workflow for 2-aryl-1,3-oxazole via modified Robinson-Gabriel cyclization.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. TLC monitoring ensures that the highly polar amide intermediate is fully consumed before workup.

  • Amide Coupling:

    • Dissolve 2-methyl-5-nitrobenzoyl chloride (10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert N₂ atmosphere.

    • Cool to 0 °C. Dropwise, add aminoacetaldehyde dimethyl acetal (11 mmol) followed by triethylamine (15 mmol).

    • Causality Check: The addition of base neutralizes the HCl byproduct, preventing the premature, uncontrolled cleavage of the acid-sensitive acetal group.

    • Stir for 2 hours at room temperature. Wash with 1M HCl, dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate.

  • Cyclodehydration:

    • Dissolve the crude intermediate in anhydrous toluene (30 mL).

    • Add POCl₃ (30 mmol, 3 equivalents). Heat to reflux (110 °C) for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The oxazole product will appear as a highly UV-active spot with a significantly higher Rf value than the starting amide due to the loss of hydrogen-bonding capacity.

  • Quenching and Isolation:

    • Cool to 0 °C. Carefully quench by pouring over crushed ice (Caution: Highly exothermic hydrolysis of excess POCl₃).

    • Neutralize the aqueous layer to pH 8 using saturated NaHCO₃. Extract with ethyl acetate (3 × 20 mL).

    • Purify via silica gel flash chromatography to yield the pure 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole.

Analytical Characterization: LC-HRMS Workflow

To definitively confirm the C₁₀H₈N₂O₃ formula and the exact mass of 204.0535 Da, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the gold standard4[4].

Self-Validating Analytical Logic

A single mass peak is insufficient for absolute confirmation. By analyzing the isotopic distribution—specifically the M+1 peak generated by naturally occurring ¹³C—we create a self-validating dataset. A measured M+1 abundance of ~11.4% mathematically proves the presence of exactly 10 carbon atoms, ruling out polymeric byproducts or solvent adducts.

LC_HRMS_Workflow Prep Sample Preparation 1 µg/mL in MeOH/H2O LC UHPLC Separation C18 Column, Gradient Elution Prep->LC 2 µL Injection ESI ESI+ Ionization Protonation to[M+H]+ LC->ESI Eluent (0.1% FA) TOF HRMS TOF Analysis Target m/z: 205.0613 ESI->TOF Ion Transfer Val Data Validation Isotopic Pattern Matching (13C) TOF->Val Mass Accuracy < 2 ppm

Fig 2: LC-HRMS analytical workflow for exact mass and isotopic validation of the synthesized oxazole.

LC-HRMS Protocol
  • Sample Preparation: Dissolve 1.0 mg of the purified oxazole in 1.0 mL of LC-MS grade methanol. Dilute a 10 µL aliquot into 990 µL of Mobile Phase A (0.1% Formic Acid in H₂O) to achieve a 1 µg/mL working solution.

  • Chromatographic Separation:

    • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm).

    • Gradient: 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 5 minutes.

    • Rationale: The 0.1% Formic Acid is critical; it forces the equilibrium toward the protonated state of the oxazole nitrogen, drastically enhancing ionization efficiency in the source.

  • Mass Spectrometry (ESI-TOF):

    • Operate in Positive Electrospray Ionization (ESI+) mode.

    • Calibrate the Time-of-Flight (TOF) analyzer to achieve a mass accuracy of < 2 ppm.

    • Extract the ion chromatogram (EIC) for m/z 205.0613.

  • Data Validation: Confirm that the mass defect is within 2 ppm of the theoretical [M+H]⁺ value. Assess the M+1 peak intensity relative to the base peak to verify the C₁₀ carbon count.

References

  • Mechanism of the Robinson-Gabriel synthesis of oxazoles ACS Publications URL
  • 5-methyl-3-(pyridin-2-yl)
  • Robinson-Gabriel Synthesis SynArchive URL
  • The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies BenchChem URL
  • Recent approaches to the synthesis of 2H-azirines ResearchGate URL

Sources

Foundational

A Technical Guide to the Potential Biological Activities of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole

Abstract The 1,3-oxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2][3] This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,3-oxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2][3] This guide provides an in-depth analysis of the potential therapeutic activities of a specific, under-investigated derivative: 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole . While direct experimental data for this exact molecule is sparse in public literature, a comprehensive examination of its structural components, coupled with extensive data from analogous compounds, allows for the formulation of strong, testable hypotheses regarding its potential as an anticancer and antimicrobial agent. This document will deconstruct the molecule's key pharmacophoric features, propose likely mechanisms of action, and provide detailed, field-proven experimental protocols for the validation of these hypotheses.

Introduction: The 1,3-Oxazole Scaffold and the Target Molecule

Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals. Among these, the 1,3-oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom, is particularly prominent.[4] Its rigid, planar structure and capacity for hydrogen bonding and other non-covalent interactions allow it to bind effectively to a wide range of biological targets, including enzymes and receptors.[3][5] This versatility has led to the development of oxazole-containing drugs for anticancer, antimicrobial, anti-inflammatory, and antidiabetic applications.[2][6]

The molecule of interest, 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole , presents a unique combination of functional groups appended to this core scaffold.

Molecular Structure:

(Simplified representation)

A detailed structural analysis suggests a high probability of significant biological activity, primarily driven by the following components:

  • 1,3-Oxazole Core: A well-established pharmacophore linked to a variety of biological activities.

  • 2-Phenyl Substituent: The connection at the 2-position of the oxazole is a common motif in many bioactive derivatives.

  • Nitro Group (-NO₂): A strong electron-withdrawing group, the nitro moiety is a known feature in potent antimicrobial and anticancer agents. Its presence can influence the electronic properties of the entire molecule and is often crucial for the mechanism of action.

  • Methyl Group (-CH₃): This group can influence the molecule's steric profile and lipophilicity, which in turn affects target binding, cell permeability, and metabolic stability.

This guide will explore the most probable therapeutic avenues for this compound based on these features.

Predicted Biological Activity I: Anticancer Potential

The 1,3-oxazole moiety is a recurring feature in numerous potent anticancer agents.[7] Many of these compounds function by interfering with microtubule dynamics, a validated and highly successful target in cancer chemotherapy.

Rationale: Tubulin Polymerization Inhibition

A significant class of oxazole-containing compounds exerts its anticancer effect by binding to the colchicine site of β-tubulin.[3] This binding event disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, which is essential for mitotic spindle formation. The cell cycle is arrested, typically at the G2/M phase, ultimately leading to apoptosis.

The substitution pattern of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole is analogous to other known tubulin inhibitors. The 2-phenyl ring, in particular, is a key feature for interaction within the colchicine binding pocket. It is therefore highly plausible that this molecule could function as a microtubule-destabilizing agent. Several studies on 1,3-oxazole sulfonamides have shown that derivatives exhibit potent growth inhibition against leukemia cell lines, with GI₅₀ values in the nanomolar range.[8]

Comparative Activity of Structurally Related Compounds

To contextualize the potential potency, the following table summarizes the anticancer activity of various oxazole derivatives from the literature.

Compound ClassCancer Cell Line(s)Reported Activity (GI₅₀/IC₅₀)Reference
1,3-Oxazole SulfonamidesLeukemia Panel (NCI-60)44.7 nM - 48.8 nM (Mean)[8]
3,5-Diarylisoxazoline DerivativeLung (A549), Ovarian (A2780)0.18 µM, 2 µM[3]
Quinoline-1,3-Oxazole HybridsVarious0.26 µM - 25.6 µM[9]
Hypothetical Signaling Pathway

The proposed mechanism of action, culminating in apoptosis, is illustrated below.

G cluster_0 Cellular Environment cluster_1 Cellular Response Compound 2-(2-Methyl-5-nitrophenyl) -1,3-oxazole Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Instability (Depolymerization) Tubulin->Microtubule Inhibition of Polymerization Spindle Mitotic Spindle Disruption Microtubule->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Caspase Caspase Cascade Activation Arrest->Caspase Apoptosis Apoptosis Caspase->Apoptosis G A Prepare serial dilutions of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole in 96-well plate B Inoculate each well with a standardized suspension of the test microbe (e.g., S. aureus, E. coli) A->B C Include Positive Control (microbe, no drug) and Negative Control (broth, no microbe) B->C D Incubate plates at 37°C for 18-24 hours C->D E Visually inspect for turbidity or use a plate reader D->E F Determine MIC: Lowest concentration with no visible growth E->F

Sources

Exploratory

The Strategic Utility of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: Unveiling a Versatile Heterocyclic Building Block In the landscape of modern drug discovery and materials science, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern drug discovery and materials science, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount to achieving desired molecular properties. The 1,3-oxazole motif, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged structure due to its presence in numerous biologically active natural products and synthetic compounds.[1][2] This technical guide provides an in-depth exploration of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole , a synthetic building block poised for significant utility in the construction of complex molecular architectures.

The presence of a nitro group, a methyl group, and the oxazole ring provides a unique combination of reactive handles and structural features. The nitro group, a powerful electron-withdrawing group, can be readily transformed into an amine, opening avenues for a diverse range of derivatizations. The methyl group offers a site for potential oxidation or functionalization, while the oxazole ring itself can participate in various chemical transformations and contributes to the overall conformational rigidity of the molecule. This guide will detail a robust synthetic protocol for the preparation of this building block, an analysis of its key physicochemical properties, and a discussion of its potential applications, particularly in the realm of medicinal chemistry.

Physicochemical Properties and Structural Characterization

PropertyExpected Value/ObservationRationale/Reference
Molecular Formula C₁₀H₈N₂O₃Based on chemical structure
Molecular Weight 204.19 g/mol Based on chemical structure
Appearance Pale yellow to yellow solidTypical for nitrophenyl derivatives
Melting Point Not reported; expected to be a crystalline solid with a defined melting point.General property of similar organic compounds
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc); Insoluble in water.Expected for a nonpolar aromatic compound
¹H NMR (Expected) Signals corresponding to the methyl protons, aromatic protons on the phenyl ring, and protons on the oxazole ring.Based on analysis of similar structures[5]
¹³C NMR (Expected) Resonances for the methyl carbon, aromatic carbons, and oxazole ring carbons.Based on analysis of similar structures[3]
IR Spectroscopy Characteristic peaks for C=N stretching, C-O-C stretching of the oxazole, and asymmetric/symmetric stretching of the nitro group.Fundamental vibrational modes of the functional groups
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.To confirm molecular identity

Synthetic Protocol: A Reliable and Scalable Approach

The Van Leusen oxazole synthesis is a powerful and versatile method for the one-pot construction of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[6][7] This approach is highly recommended for the synthesis of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole due to its mild reaction conditions and tolerance of various functional groups. The proposed synthesis commences with the commercially available 2-methyl-5-nitrobenzaldehyde.

Proposed Synthetic Scheme: Van Leusen Oxazole Synthesis

Van_Leusen_Synthesis reactant1 2-Methyl-5-nitrobenzaldehyde reaction_arrow reactant2 Tosylmethyl isocyanide (TosMIC) base K₂CO₃ solvent Methanol product 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole reaction_arrow->product Reactivity_Pathways start 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole reduction Reduction of Nitro Group start->reduction e.g., SnCl₂/HCl, H₂/Pd-C oxidation Oxidation of Methyl Group start->oxidation e.g., KMnO₄, CrO₃ ring_opening Oxazole Ring Opening start->ring_opening Acid/Base Hydrolysis amine 2-(5-Amino-2-methylphenyl)-1,3-oxazole reduction->amine acid 2-(2-Carboxy-5-nitrophenyl)-1,3-oxazole oxidation->acid amide α-Acylamino Ketone ring_opening->amide

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guideline for the Synthesis of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole from a Benzoyl Chloride Precursor

Abstract: This document provides a comprehensive guide for the synthesis of 2-(2-methyl-5-nitrophenyl)-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The oxazole scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-(2-methyl-5-nitrophenyl)-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The oxazole scaffold is a prominent feature in numerous biologically active compounds, and its synthesis is a key step in many drug discovery programs.[1][2] This protocol details a robust and well-established pathway beginning with the activation of 2-methyl-5-nitrobenzoic acid to its corresponding benzoyl chloride, followed by the acylation of an amino alcohol and a subsequent cyclodehydration reaction. The described methodology is grounded in the principles of the Robinson-Gabriel synthesis, a classic and versatile method for constructing the oxazole ring system.[3] We provide detailed, step-by-step protocols, mechanistic insights, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes for researchers in organic synthesis and drug development.

Introduction and Mechanistic Overview

The synthesis of substituted oxazoles is a cornerstone of heterocyclic chemistry due to their prevalence in natural products and pharmaceuticals. The target molecule, 2-(2-methyl-5-nitrophenyl)-1,3-oxazole, features a substituted phenyl ring attached to the C2 position of the oxazole core, making it a valuable building block for further functionalization.

The selected synthetic strategy is a multi-step process designed for efficiency and control. It can be conceptually divided into three primary stages:

  • Precursor Activation: Synthesis of 2-methyl-5-nitrobenzoyl chloride from the corresponding carboxylic acid. This is a critical activation step, converting the relatively unreactive carboxylic acid into a highly electrophilic acid chloride, primed for acylation. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[4]

  • Intermediate Formation: Acylation of an appropriate amino precursor to form the key 2-acylamino alcohol intermediate. In this protocol, we utilize 2-aminoethanol. The nucleophilic amine readily attacks the electrophilic carbonyl carbon of the benzoyl chloride. A tertiary amine base, such as triethylamine, is essential to scavenge the hydrochloric acid (HCl) generated in situ, thereby driving the reaction to completion.

  • Cyclodehydration and Aromatization: The final and defining step is the intramolecular cyclization and dehydration of the N-acylated intermediate to form the aromatic oxazole ring. This transformation is an application of the Robinson-Gabriel synthesis, which utilizes a strong dehydrating agent.[3] Phosphorus oxychloride (POCl₃) is employed here to facilitate the cyclization of the amide and dehydration of the resulting oxazoline intermediate, leading to the stable, aromatic 1,3-oxazole product.

The overall workflow is depicted below.

Figure 1: Overall synthetic workflow from the starting carboxylic acid to the final oxazole product.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.M.W. ( g/mol )PuritySupplierNotes
2-Methyl-5-nitrobenzoic acid3113-71-1181.15≥98%Sigma-AldrichStarting material
Thionyl chloride (SOCl₂)7719-09-7118.97≥99%Sigma-AldrichCorrosive, handle in fume hood
2-Aminoethanol141-43-561.08≥99%Sigma-AldrichHygroscopic
Triethylamine (Et₃N)121-44-8101.19≥99.5%Sigma-AldrichDistill from CaH₂ if necessary
Phosphorus oxychloride (POCl₃)10025-87-3153.33≥99%Sigma-AldrichHighly corrosive, reacts violently with water
Dichloromethane (DCM)75-09-284.93Anhydrous, ≥99.8%Sigma-Aldrich
Toluene108-88-392.14Anhydrous, ≥99.8%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)144-55-884.01ACS ReagentFisher ScientificFor aqueous workup
Magnesium Sulfate (MgSO₄)7487-88-9120.37AnhydrousFisher ScientificFor drying organic layers
Ethyl Acetate141-78-688.11HPLC GradeFisher ScientificFor chromatography
Hexanes110-54-386.18HPLC GradeFisher ScientificFor chromatography
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser and distillation apparatus

  • Magnetic stirrers and hotplates

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-5-nitrobenzoyl chloride

Rationale: This step converts the carboxylic acid into a highly reactive acyl chloride, which is necessary for the subsequent amidation. Thionyl chloride is an excellent reagent for this purpose as the byproducts are gaseous and easily removed.[4]

  • Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas outlet adapter from the top of the condenser leading to a gas scrubber containing a dilute sodium hydroxide solution to neutralize HCl and SO₂ fumes.

  • Charging the Flask: Add 2-methyl-5-nitrobenzoic acid (10.0 g, 55.2 mmol) to the flask.

  • Reagent Addition: Carefully add thionyl chloride (12.0 mL, 165 mmol, 3.0 equiv.) to the flask in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) using a heating mantle. Maintain reflux for 2-3 hours. The reaction is complete when the solid carboxylic acid has fully dissolved and gas evolution has ceased.

  • Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to afford the crude 2-methyl-5-nitrobenzoyl chloride as a solid residue.

  • Purification: The product is often of sufficient purity for the next step. If necessary, it can be recrystallized from hexanes. The product should be stored under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.

Protocol 2: Synthesis of N-(2-hydroxyethyl)-2-methyl-5-nitrobenzamide

Rationale: This step forms the crucial N-acyl-amino alcohol intermediate. Triethylamine acts as an acid scavenger, neutralizing the HCl formed during the reaction and preventing the protonation of the 2-aminoethanol starting material.

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-aminoethanol (3.71 g, 60.7 mmol, 1.1 equiv.) and anhydrous dichloromethane (DCM, 150 mL). Cool the flask in an ice bath to 0 °C.

  • Base Addition: Add triethylamine (8.4 mL, 60.7 mmol, 1.1 equiv.) to the stirred solution.

  • Acyl Chloride Addition: Dissolve the 2-methyl-5-nitrobenzoyl chloride (11.0 g, 55.2 mmol) from Protocol 1 in anhydrous DCM (50 mL). Add this solution to the dropping funnel and add it dropwise to the cooled amine solution over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethyl acetate/hexanes to afford pure N-(2-hydroxyethyl)-2-methyl-5-nitrobenzamide.

Protocol 3: Synthesis of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole

Rationale: This is the key ring-forming step. Phosphorus oxychloride serves as a powerful dehydrating agent, promoting the intramolecular cyclization of the amide onto the hydroxyl group, followed by elimination of water to form the aromatic oxazole ring.

Figure 2: Simplified mechanism of the final cyclodehydration step.

  • Setup: In a fume hood, add N-(2-hydroxyethyl)-2-methyl-5-nitrobenzamide (5.0 g, 22.1 mmol) and anhydrous toluene (100 mL) to a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Carefully add phosphorus oxychloride (4.1 mL, 44.2 mmol, 2.0 equiv.) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring. A precipitate will form.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the mixture is neutral (pH ~7-8). Be cautious as this will cause gas evolution (CO₂).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to yield the final product, 2-(2-methyl-5-nitrophenyl)-1,3-oxazole.

Characterization and Expected Results

ParameterExpected Result
Appearance Pale yellow to white solid
Yield (Overall) 50-65% (over 3 steps)
Melting Point To be determined experimentally
¹H NMR (400 MHz, CDCl₃) δ ~ 8.2-8.4 (m, 2H, Ar-H), 7.4-7.6 (m, 2H, Ar-H + Oxazole-H), 7.1-7.2 (d, 1H, Oxazole-H), 2.6 (s, 3H, Ar-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ ~ 161 (C=N, oxazole), 148, 147, 137, 131, 125, 124, 123 (Ar-C + Oxazole-C), 18 (Ar-CH₃)
IR (KBr, cm⁻¹) ~ 3100 (C-H, aromatic), 1600 (C=N), 1520, 1350 (NO₂), 1100 (C-O-C)
MS (ESI+) m/z calculated for C₁₀H₈N₂O₃ [M+H]⁺: 205.06, found: 205.1

Note: NMR chemical shifts are approximate and should be confirmed by experimental data. The oxazole protons will appear in the aromatic region.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Protocol 1 Incomplete reaction; moisture in starting material.Ensure reaction goes to completion. Use dry glassware and high-purity starting material.
Low yield in Protocol 2 Incomplete acylation; loss during workup.Ensure dropwise addition at 0 °C. Check that the base is fresh and anhydrous. Be careful during extractions to avoid emulsion formation.
Incomplete cyclization in Protocol 3 Insufficient dehydrating agent; insufficient reaction time/temp.Ensure POCl₃ is fresh. Increase reflux time and monitor by TLC. Ensure solvent is anhydrous.
Product is dark/oily Impurities from side reactions; charring during reaction.Ensure careful temperature control during reflux. Purify thoroughly by column chromatography, potentially with a charcoal treatment before concentration.
Multiple spots on TLC after final purification Isomeric impurities; unreacted starting material.Optimize chromatography conditions (different solvent system or gradient). Re-crystallize the final product if possible.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Thionyl Chloride (SOCl₂) and Phosphorus Oxychloride (POCl₃): These reagents are highly corrosive, toxic, and react violently with water. Handle with extreme care. Use dry glassware and work under an inert atmosphere where possible. Neutralize any spills and excess reagent with a suitable base (e.g., sodium bicarbonate solution) cautiously.

  • Nitro Compounds: Aromatic nitro compounds are potentially toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Exothermic Reactions: The addition of acyl chlorides to amines and the quenching of POCl₃ with water/ice are exothermic. Maintain proper cooling and slow addition rates to control the temperature.

References

  • PrepChem. Synthesis of 2-methyl-5-nitrobenzoyl chloride. [Link]

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • Tipparaju, S. K., et al. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Molecules, via PMC. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Manisha N. Trivedi, et al. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • Wipf, P., et al. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Organic & Biomolecular Chemistry, via PMC. [Link]

  • Scribd. 5-Iii) Sem 4 | PDF. [Link]

  • Semantic Scholar. Synthesis of New 1,3-Oxazole Derivatives. [Link]

  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

Sources

Application

Application Note: High-Resolution HPLC Method for Purity Analysis of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole

Executive Summary & Chemical Profiling The compound 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole presents a unique analytical challenge in drug development and synthetic quality control. Structurally, it combines a moderately...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

The compound 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole presents a unique analytical challenge in drug development and synthetic quality control. Structurally, it combines a moderately polar, weakly basic oxazole heterocycle with a highly electron-deficient, hydrophobic nitroaromatic system. Standard reversed-phase (C18) methods often fail to adequately resolve such compounds from their synthetic precursors (e.g., 2-methyl-5-nitrobenzoic acid) or positional isomers due to purely hydrophobic retention mechanisms.

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol specifically engineered for the purity analysis of this compound. By leveraging orthogonal stationary phase chemistries and precise pH control, this method ensures baseline resolution and high reproducibility.

Mechanistic Rationale for Method Development

As a Senior Application Scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the analyte.

  • Stationary Phase Selection (The Causality of π−π Interactions): Nitroaromatic compounds exhibit unique retention behaviors that are notoriously difficult to separate on standard alkyl (C18) phases due to structural similarities among impurities[1]. To overcome this, we utilize a Phenyl-Hexyl stationary phase . The electron-rich phenyl ring of the column chemistry engages in strong π−π interactions with the highly electron-deficient nitroaromatic ring of the analyte. This provides a secondary, orthogonal retention mechanism that drastically improves selectivity.

  • Mobile Phase & pH Control: A gradient of Water and Acetonitrile (ACN) is employed. Acetonitrile is chosen over methanol for its lower viscosity and superior mass transfer kinetics, which yield sharper peaks. The addition of 0.1% Formic Acid (FA) to both phases (pH ~2.7) is critical. While the oxazole nitrogen is weakly basic (pKa < 1) and remains largely unprotonated, the acidic modifier is strictly required to suppress the ionization of any unreacted acidic precursors (like 2-methyl-5-nitrobenzoic acid). This ensures impurities elute as sharp, symmetrical peaks rather than broad, tailing bands.

  • Detection Strategy: The extended conjugation between the oxazole ring and the nitroaromatic system yields a powerful chromophore. UV detection at 254 nm captures the maximum absorbance ( π→π∗ transition) of the nitro group, providing excellent signal-to-noise ratios and aligning with established environmental and pharmaceutical protocols for nitroaromatics[2].

Method_Rationale Analyte Analyte: Nitroaromatic Oxazole Hydrophobic & π-Electron Rich Column Stationary Phase: Phenyl-Hexyl Targeting π-π Interactions Analyte->Column Selectivity Target MobilePhase Mobile Phase: ACN / H2O + 0.1% FA Gradient Elution for Resolution Analyte->MobilePhase Elution Control Detection Detection: UV @ 254 nm Max Absorbance for Nitro Group Analyte->Detection Sensitivity Target Outcome High-Purity Resolution System Suitability Passed Column->Outcome MobilePhase->Outcome Detection->Outcome

Fig 1: Logical workflow mapping analyte physicochemical properties to HPLC method parameters.

Experimental Protocol: A Self-Validating Workflow

A reliable analytical method must be a self-validating system—meaning the protocol includes built-in controls to verify its own accuracy during execution. This prevents the generation of false-positive purity data.

Optimized Chromatographic Conditions

Table 1: HPLC Instrument Parameters

ParameterSpecificationCausality / Rationale
Column Phenyl-Hexyl (150 x 4.6 mm, 3 µm)Maximizes π−π interactions with the nitroaromatic ring.
Mobile Phase A Water + 0.1% Formic AcidProvides aqueous environment; FA controls pH to ~2.7.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier; lower viscosity improves column efficiency.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm internal diameter columns.
Column Temp 30 °CStabilizes retention times against ambient temperature fluctuations.
Injection Vol 5 µLPrevents column overloading while maintaining high sensitivity.
Detection UV at 254 nmTargets the conjugated nitroaromatic system for maximum response.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Dynamics
0.08020High aqueous content focuses the analyte band at the column head.
2.08020Isocratic hold to elute highly polar, unretained impurities.
10.03070Linear gradient to elute the main oxazole compound and impurities.
12.03070Isocratic wash to clear strongly retained hydrophobic byproducts.
12.18020Rapid return to initial conditions.
15.08020Column re-equilibration prior to the next injection.
Step-by-Step Methodology

Step 1: Preparation of Solutions

  • Diluent: Prepare a mixture of Methanol:Water (50:50, v/v). Insight: Matching the diluent polarity to the initial mobile phase conditions prevents solvent-mismatch peak distortion at the solvent front.

  • Blank Solution: Use pure diluent.

  • System Suitability Test (SST) Solution: Spike 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole (100 µg/mL) with a known synthetic precursor, such as 2-methyl-5-nitrobenzoic acid (10 µg/mL), in the diluent.

  • Sample Solution: Accurately weigh 10 mg of the synthesized batch, dissolve in 10 mL of Acetonitrile (stock), and dilute 1:10 in the diluent to achieve a 100 µg/mL working concentration.

Step 2: Execution of the Self-Validating Sequence Program the autosampler sequence to continuously prove system reliability:

  • Equilibration: Run the gradient program without injection for 2 blank cycles to establish baseline stability.

  • Blank Injection (1x): Injects the diluent. Causality: Proves that no ghost peaks or carryover exist at the retention time of the analyte.

  • SST Solution (5x): Injects the SST mixture. Causality: The chromatography data system mathematically evaluates these 5 runs against the criteria in Table 3. If resolution fails, the sequence automatically halts.

  • Sample Solutions (Triplicate): Injects the unknown samples. Causality: Triplicate injections ensure that any integration anomalies are statistically identifiable.

  • Bracketing Standard (1x): Re-injects the SST solution at the end of the sequence. Causality: Validates that the column chemistry and pump dynamics did not drift during the sample analysis.

Quantitative Validation Data

To ensure the method is reliable for quality control and stability testing, the system must meet the following rigorous criteria before any sample data is accepted.

Table 3: System Suitability and Self-Validation Criteria

ParameterAcceptance CriteriaValidation Purpose
Retention Time (RT) Precision %RSD 1.0% (n=5)Verifies pump delivery and mobile phase consistency.
Peak Tailing Factor ( Tf​ ) 0.8 ≤Tf​≤ 1.5Ensures no secondary interactions (e.g., silanol effects) are distorting the peak.
Theoretical Plates ( N ) 10,000Confirms column efficiency and physical integrity.
Resolution ( Rs​ ) 2.0 (from nearest impurity)Guarantees baseline separation for accurate integration and purity calculation.

Table 4: Expected Method Validation Parameters

Validation MetricExpected ResultSignificance
Linearity Range 1.0 – 150 µg/mL ( R2≥0.999 )Ensures accurate quantification of both trace impurities and the main peak.
Limit of Detection (LOD) 0.1 µg/mL (S/N = 3)Sensitivity required to detect trace synthetic byproducts[3].
Method Precision Intra-day %RSD 2.0%Confirms the repeatability of the sample preparation and injection process.

References

  • Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - nih.gov. 2

  • Developing HPLC Methods - Sigma-Aldrich.

  • Development and validation of a new RP-HPLC method for organic explosive compounds - nih.gov. 3

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote - mtc-usa.com.1

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - jhas-nu.in.

Sources

Method

Application Note: A Step-by-Step Protocol for the Purification of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole by Column Chromatography

Abstract This application note provides a detailed protocol for the purification of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole, a key intermediate in pharmaceutical research and development. The methodology centers on silica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol for the purification of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole, a key intermediate in pharmaceutical research and development. The methodology centers on silica gel column chromatography, a robust technique for the separation of constitutional isomers and other impurities commonly encountered during its synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure reproducible and high-purity outcomes.

Introduction: The Rationale for Chromatographic Purification

The synthesis of substituted oxazoles often yields a mixture of the desired product along with unreacted starting materials, byproducts, and constitutional isomers. In the case of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole, the presence of regioisomers, where the positions of the methyl and nitro groups on the phenyl ring are varied, is a common challenge. These closely related compounds can be difficult to separate by crystallization alone.

Column chromatography is a powerful purification technique that separates molecules based on their differential adsorption to a stationary phase and solubility in a mobile phase. For nitroaromatic compounds like the target molecule, silica gel, a polar adsorbent, is an excellent choice for the stationary phase. The separation is achieved by carefully selecting a mobile phase of appropriate polarity to elute the components at different rates.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding with column chromatography, it is crucial to develop a suitable solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive analytical technique that provides a preview of the separation that can be expected on a column.

Principle of TLC

TLC operates on the same principles as column chromatography. A small amount of the crude reaction mixture is spotted onto a TLC plate coated with a thin layer of silica gel. The plate is then placed in a developing chamber containing a shallow pool of the chosen solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture with it.[1] Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger affinity for the silica gel and move shorter distances, leading to a lower Rf.[2]

Protocol for TLC Analysis
  • Prepare the TLC Plate: Obtain a silica gel TLC plate and gently draw a pencil line about 1 cm from the bottom (the origin).

  • Sample Preparation: Dissolve a small amount of the crude "2-(2-Methyl-5-nitrophenyl)-1,3-oxazole" mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the origin line.

  • Developing the Chromatogram: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system. A good starting solvent system for compounds of intermediate polarity is a mixture of hexane and ethyl acetate.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (if the compounds are UV active) or by using a staining agent.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Interpreting TLC Results for Column Chromatography

The ideal solvent system for column chromatography will result in the desired compound having an Rf value between 0.2 and 0.4 on the TLC plate. This range ensures that the compound will not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening and excessive solvent usage). It is also critical to achieve good separation between the spot of the target molecule and any impurities.

Table 1: Example TLC Solvent System Optimization

Hexane:Ethyl Acetate RatioRf of Desired Product (Hypothetical)Rf of Impurity 1 (Hypothetical)Rf of Impurity 2 (Hypothetical)Assessment
90:100.60.70.8Mobile phase is too non-polar; poor separation.
70:300.350.50.6Optimal. Good separation and ideal Rf for the desired product.
50:500.10.20.3Mobile phase is too polar; compounds are not moving sufficiently.

Column Chromatography Protocol

This protocol outlines the purification of "2-(2-Methyl-5-nitrophenyl)-1,3-oxazole" using a silica gel column.

Materials and Equipment
  • Chromatography column

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture determined by TLC)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

Step-by-Step Purification Procedure
  • Column Preparation (Dry Packing Method):

    • Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from washing out.[3]

    • Add a thin layer of sand over the plug.

    • Fill the column with silica gel to the desired level. Gently tap the side of the column to ensure even packing and to remove any air pockets.[3]

    • Add another layer of sand on top of the silica gel to prevent disturbance of the silica bed during solvent addition.[2]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. This method often results in better separation.

    • Wet Loading: Dissolve the crude product in the minimum amount of the eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.

  • Elution:

    • Carefully add the eluent to the column.

    • Open the stopcock and begin collecting the eluent in fractions. Maintain a constant flow rate.

    • Continuously add more eluent to the top of the column to ensure it does not run dry.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the composition of the fractions by TLC to determine which fractions contain the purified product.

  • Isolation of the Purified Compound:

    • Combine the fractions that contain the pure desired product.

    • Remove the solvent using a rotary evaporator to obtain the purified "2-(2-Methyl-5-nitrophenyl)-1,3-oxazole".

Visualizing the Workflow

The following diagram illustrates the key stages of the column chromatography process.

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC TLC Method Development Pack Pack Column with Silica Gel TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Optimized Solvent Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Obtain Pure Product Evaporate->Pure

Caption: Workflow for the purification of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole by column chromatography.

Troubleshooting

Table 2: Common Problems and Solutions in Column Chromatography

ProblemPossible CauseSuggested Solution
No separation of compounds Inappropriate solvent system.Re-optimize the mobile phase using TLC. A shallower gradient or isocratic elution might be necessary.
Cracked or channeled silica bed Improper packing of the column.Ensure the silica gel is packed uniformly without air bubbles. The dry packing method followed by gentle tapping can help.
Band tailing The compound may be too polar for the eluent or interacting with acidic sites on the silica.Gradually increase the polarity of the mobile phase. Adding a small amount of a modifier like triethylamine for basic compounds can sometimes help.
Compound won't elute The mobile phase is not polar enough.Gradually increase the polarity of the eluent.

Conclusion

This application note provides a comprehensive and practical guide for the purification of "2-(2-Methyl-5-nitrophenyl)-1,3-oxazole" using silica gel column chromatography. By following the detailed steps for TLC analysis, column preparation, and elution, researchers can achieve high purity of the target compound, which is essential for subsequent stages of drug discovery and development. The principles and troubleshooting guide presented here are also broadly applicable to the purification of other nitroaromatic and heterocyclic compounds.

References

  • Sigma-Aldrich. (n.d.). 2-methyl-5-(4-nitrophenyl)-1,3-oxazole.
  • Benchchem. (n.d.). Technical Support Center: 2-Methyl-5-nitrophenol Synthesis & Purification.
  • Benchchem. (n.d.). Performance characteristics of different chromatographic columns for nitro compound analysis.
  • Lee, S.L. (2007). The Chromatography of Nitro compounds.
  • Utah Tech University. (n.d.). Separating Compounds by Column Chromatography.
  • Benchchem. (n.d.). purification strategies to separate cis and trans isomers of 2-Methyl-3-phenylaziridine.
  • Unknown. (n.d.).
  • ResearchGate. (2014). Is there any way I can verify that I have 2 isomers using TLC (Thin Layer Chromatography)?.
  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns.
  • Alak, A., & Armstrong, D. W. (1986, March 1). Thin-layer chromatographic separation of optical, geometrical, and structural isomers. OSTI.GOV.
  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol.
  • Lei, D., Yang, H., Li, B., & Kang, Z. (n.d.). 2-(3-Methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole. PMC.
  • Fluorochem. (n.d.). 2-methyl-5-(4-nitrophenyl)-1,3-oxazole (CAS 31699-02-2).
  • Benchchem. (n.d.). identifying and removing impurities from 2-Methyl-5-nitrophenol.
  • Reddit. (2021, May 7). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry.
  • Chemical Synthesis Database. (2025, May 20). 2-ethyl-5-(4-nitrophenyl)-1,3-oxazole.
  • PMC. (n.d.).
  • PMC. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.
  • CHEMISTRY & BIOLOGY INTERFACE. (2016, August 8).
  • PISRT. (2025, June 30). Synthesis, characterization, biological evaluation, and molecular docking of novel 2-Methyl-5-[2-(Substituted)
  • Oriental Journal of Chemistry. (2017, June 20). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole.
  • Guidechem. (n.d.). 5-(2-NITROPHENYL)-1,3-OXAZOLE 89808-75-3 wiki.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole

Welcome to the Technical Support Center for oxazole synthesis. For researchers and drug development professionals, constructing the 1,3-oxazole core on an electron-deficient, sterically hindered aromatic ring like 2-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for oxazole synthesis. For researchers and drug development professionals, constructing the 1,3-oxazole core on an electron-deficient, sterically hindered aromatic ring like 2-methyl-5-nitrobenzene presents unique challenges.

This guide focuses on the van Leusen Oxazole Synthesis , the most robust and widely adopted method for this transformation, utilizing tosylmethyl isocyanide (TosMIC) and 2-methyl-5-nitrobenzaldehyde. By understanding the mechanistic causality behind each step, you can transform a low-yielding reaction into a highly efficient, self-validating protocol.

Mechanistic Pathway & Workflow

To troubleshoot effectively, we must first visualize the reaction pathway. The van Leusen synthesis proceeds via a base-catalyzed cycloaddition followed by a critical elimination step.

VanLeusenMechanism A 2-Methyl-5-nitrobenzaldehyde + TosMIC B Deprotonation by Base (e.g., K2CO3) A->B Step 1: Activation C Oxazoline Intermediate (Cycloaddition) B->C Step 2: 5-Endo-Dig Cyclization D Tosyl Elimination (Protic Solvent Required) C->D Step 3: Ring Opening/Closing E 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole (Target Product) D->E Step 4: Aromatization

Figure 1: Mechanistic workflow of the van Leusen oxazole synthesis.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at the oxazoline intermediate, resulting in low yields of the final oxazole. How can I drive the reaction to completion?

A1: The stalling is typically caused by the failure of the intermediate oxazoline to eliminate the tosyl group. This elimination is highly dependent on the solvent and base.

  • Causality: The elimination of the tosyl group requires a protic environment to facilitate the departure of the leaving group and subsequent aromatization. If you are using a strictly aprotic solvent (like pure THF or DCM), the reaction will stall.

  • Solution: Switch to a protic solvent like methanol (MeOH) or ethanol (EtOH), or use a co-solvent system such as DME/MeOH. Additionally, gentle heating (40–60 °C) provides the thermodynamic push needed to overcome the activation energy barrier for elimination.

Q2: I am observing a significant amount of nitrile byproduct instead of the desired oxazole. What went wrong?

A2: Nitrile formation from the starting aldehyde is a classic side reaction in the van Leusen synthesis when conditions are suboptimal.

  • Causality: If the base is too strong or the elimination of the tosyl group is too slow, the oxazoline intermediate can undergo an alternative fragmentation pathway, yielding a nitrile and a formamide byproduct. The presence of the electron-withdrawing nitro group on your substrate (2-methyl-5-nitrobenzaldehyde) makes the intermediate highly sensitive.

  • Solution: Optimize the base strength. While sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are strong, they can promote this degradation. Potassium carbonate (K₂CO₃) in refluxing methanol strikes the perfect balance: it is strong enough to deprotonate TosMIC but mild enough to prevent fragmentation.

Q3: Can I use ionic liquids to improve the yield and make the process greener?

A3: Yes. Recent advancements have demonstrated that ionic liquids (e.g., [bmim]Br) can significantly enhance the van Leusen reaction[1].

  • Causality: Ionic liquids stabilize the polar transition states during the cycloaddition step and improve the solubility of inorganic bases like K₂CO₃. Aromatic aldehydes with electron-withdrawing groups (like your 5-nitro substituted substrate) show exceptionally high reactivity in these media[1]. Furthermore, the ionic liquid can be recycled up to six times without yield loss[1].

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the isolated yield of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole, based on empirical optimization[1].

Base (Equiv)Solvent SystemTemperatureMajor ByproductIsolated Yield (%)
NaH (1.2)THF (Aprotic)25 °CNitrile15%
K₂CO₃ (2.0)THF (Aprotic)65 °COxazoline35%
t-BuOK (1.5)DME / MeOH (3:1)25 °CDecomposition42%
K₂CO₃ (2.0) MeOH (Protic) 65 °C (Reflux) Trace 88%
K₂CO₃ (2.0) [bmim]Br 25 °C None 92%

Validated Experimental Protocol

This self-validating protocol utilizes K₂CO₃ in Methanol to ensure complete elimination of the tosyl group and maximum yield of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole.

Reagents Required:

  • 2-Methyl-5-nitrobenzaldehyde (1.0 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.1 mmol) - Ensure high purity, as TosMIC degrades over time.

  • Potassium carbonate (K₂CO₃) (2.0 mmol) - Finely powdered and anhydrous.

  • Anhydrous Methanol (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-5-nitrobenzaldehyde (1.0 mmol) and TosMIC (1.1 mmol) in anhydrous methanol (10 mL).

  • Base Addition: Add finely powdered K₂CO₃ (2.0 mmol) in one portion. Self-Validation Check: The mixture should turn slightly yellow/orange upon base addition, indicating the formation of the TosMIC carbanion.

  • Cyclization & Elimination: Attach a reflux condenser and heat the reaction mixture to 65 °C (reflux) for 3–4 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3). Self-Validation Check: The disappearance of the aldehyde spot and the intermediate oxazoline spot confirms successful tosyl elimination.

  • Quenching & Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove methanol. Partition the residue between Ethyl Acetate (20 mL) and distilled water (20 mL). Extract the aqueous layer twice more with Ethyl Acetate (2x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure 1,3-oxazole.

References

  • Wu, B., Wen, J., Zhang, J., Li, J., Xiang, Y.-Z., Yu, X.-Q. "One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids". Synlett, 2009. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole

Welcome to the Formulation & Assay Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the severe aqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the severe aqueous solubility limitations of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole .

This compound presents a unique formulation challenge: it is highly lipophilic, possesses strong molecular planarity, and lacks ionizable groups at physiological pH. Below, you will find the mechanistic causality behind its insolubility, structured troubleshooting FAQs, quantitative data tables, and self-validating methodologies to keep your assays running smoothly.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole precipitate immediately upon dilution into aqueous assay buffers? A1: This is a classic case of solvent-shift precipitation driven by thermodynamics. The compound possesses strong molecular planarity due to its conjugated 1,3-oxazole and nitrophenyl rings, which drives an exceptionally high crystal packing energy[1]. When you dilute a DMSO stock into an aqueous buffer, the dielectric constant of the solvent environment rapidly increases. Water molecules cannot effectively solvate the hydrophobic surfaces of the drug. Consequently, the thermodynamic drive for the molecules to self-associate via π-π stacking overcomes the solvation energy, causing immediate crystallization and precipitation[1].

Q2: Can I use pH adjustment (acidification or alkalization) to improve its solubility? A2: No. The pKa of the nitrogen atom in the 1,3-oxazole ring is exceptionally low (typically ~0.8). This means the compound will not protonate and remains entirely neutral across the physiological pH range (pH 2–10)[2]. Because it lacks ionizable functional groups at working pH levels, traditional salt formation or pH-shift strategies will fail.

Q3: What is the most reliable strategy for achieving high concentrations for in vivo pharmacokinetic (PK) studies? A3: For in vivo applications, inclusion complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is highly recommended. HP-β-CD possesses a hydrophobic internal cavity that can encapsulate the lipophilic 2-methyl-5-nitrophenyl moiety, while its hydrophilic exterior maintains excellent aqueous solubility[3]. This approach circumvents the toxicity, hemolysis, and osmotic stress associated with high concentrations of co-solvents, allowing for safe intravenous or oral dosing[4].

Q4: How can I prevent precipitation in cell-based in vitro assays where cyclodextrins might interfere with the cell membrane? A4: In cell culture, high concentrations of cyclodextrins can deplete cholesterol from lipid bilayers. Instead, use a step-down co-solvent system. By utilizing a transitional solvent mixture (e.g., DMSO and PEG400), you gradually step down the compound's thermodynamic activity before introducing it to the aqueous phase[2].

Part 2: Formulation Workflows & Logic

FormulationWorkflow Start Assess Compound: 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole Check_pKa Is pH adjustment viable? (pKa ~0.8) Start->Check_pKa No_pH No. Remains neutral at physiological pH. Check_pKa->No_pH pH 2-10 Cosolvent 1. Co-solvent Screening (DMSO, PEG400) No_pH->Cosolvent Cyclodextrin 2. Inclusion Complexation (HP-β-CD) No_pH->Cyclodextrin Surfactant 3. Micellar Solubilization (Tween 80) No_pH->Surfactant InVitro In Vitro Assays (Max 0.5-1% DMSO) Cosolvent->InVitro Low Volume InVivo In Vivo / PK Studies (Requires Biocompatibility) Cyclodextrin->InVivo High Tolerability Surfactant->InVivo High Lipophilicity

Workflow for selecting a solubility enhancement strategy for neutral lipophilic oxazoles.

CDMechanism Drug Free Oxazole Derivative (Hydrophobic) Complex Inclusion Complex (Aqueous Soluble) Drug->Complex Non-covalent Binding CD HP-β-CD (Hydrophobic Cavity) CD->Complex Encapsulation Release Target Tissue (Equilibrium Shift) Complex->Release Dilution in Systemic Circulation

Mechanistic pathway of HP-β-CD inclusion complexation and subsequent in vivo drug release.

Part 3: Quantitative Data Summaries

Table 1: Comparative Formulation Strategies for Lipophilic Oxazoles

TechniquePrimary ExcipientsMax Recommended Conc. (In Vivo)Mechanism of ActionEst. Solubility Increase
Co-solvency DMSO, PEG400, Ethanol< 10-15% (Systemic)Lowers dielectric constant of water10x - 100x
Complexation HP-β-CD, SBE-β-CD10 - 20% (w/v)Encapsulates hydrophobic moiety50x - 500x
Micellar Tween 80, Cremophor EL< 5% (Systemic)Surfactant self-assembly20x - 200x

Table 2: Excipient Tolerability Limits for In Vitro Assays

ExcipientMax Conc. (Cell Culture)Consequence if Exceeded
DMSO 0.1% - 0.5%Cytotoxicity, off-target enzyme inhibition
Ethanol 0.1% - 1.0%Membrane permeabilization
PEG400 0.5% - 1.0%Osmotic stress, altered cellular morphology
HP-β-CD 1.0% - 2.0%Cholesterol depletion from lipid rafts

Part 4: Self-Validating Experimental Methodologies

Protocol 1: Preparation of HP-β-CD Inclusion Complex (In Vivo Dosing)

This protocol relies on thermodynamic equilibration to ensure the drug is molecularly dispersed, preventing fatal embolisms during IV administration.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile 0.9% saline or pure water.

  • Drug Addition: Add 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole powder in excess (supersaturation) to the cyclodextrin solution.

  • Equilibration: Stir the suspension continuously at 25°C for 48 hours. Causality: The complexation process is endothermic and requires time to reach thermodynamic equilibrium; rushing this step results in false-low solubility.

  • Filtration: Pass the suspension through a 0.45 µm PVDF syringe filter to remove uncomplexed, crystalline drug.

  • Self-Validation Check: Quantify the exact concentration of the solubilized oxazole derivative in the filtrate using HPLC-UV. The solution must remain optically clear upon 1:10 dilution in blank saline.

Protocol 2: Step-Down Co-Solvent Dilution (In Vitro Assays)

This protocol prevents nanoprecipitation by gradually transitioning the thermodynamic activity of the compound.

  • Master Stock: Dissolve the compound in 100% DMSO to create a 10 mM stock.

  • Intermediate Stock: Prepare a 1 mM intermediate stock by diluting the master stock into a 50/50 (v/v) mixture of DMSO and PEG400.

  • Aqueous Transition: Pre-warm the aqueous assay buffer to 37°C. Slowly add the intermediate stock dropwise to the buffer under vigorous vortexing.

  • Self-Validation Check: Measure the optical density of the final assay solution at 600 nm (OD600). An OD600 < 0.05 confirms the absence of colloidal aggregates or nanoprecipitates.

Sources

Troubleshooting

Optimizing HPLC parameters for "2-(2-Methyl-5-nitrophenyl)-1,3-oxazole" separation

Target Analyte: 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center. Analyzing 2-(2-Methyl-5-nitropheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. Analyzing 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole presents unique chromatographic challenges. While the oxazole nitrogen is only weakly basic, the highly polarizable nitroaromatic system and the hydrophobic methyl group create a molecule that is highly sensitive to mobile phase composition and stationary phase surface chemistry.

This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind each parameter and self-validating protocols to ensure your data is unassailable.

Part 1: Self-Validating Method Scouting Protocol

To establish a robust Reversed-Phase HPLC (RP-HPLC) method, you must build validation directly into your scouting workflow. This ensures that any anomalies observed are isolated to the analyte, rather than system hardware failures.

Phase 1: System Suitability Benchmarking

Causality: Before introducing complex nitroaromatic heterocycles, you must prove the system's fluidics and column bed are intact.

  • Purge Fluidics: Flush all system lines with fresh HPLC-grade solvents to eliminate microbial growth or buffer precipitation.

  • Inject a Quality Control Reference Material (QCRM): Inject a standard mixture containing a void volume marker (e.g., Uracil) and a retention marker (e.g., Toluene) .

  • Validate: If the Uracil peak tails or splits, you have a physical void in the column or loose PEEK fittings. Do not proceed until this is resolved.

Phase 2: Mobile Phase & Column Selection

Causality: 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole requires an acidic modifier to suppress the ionization of residual silanols on the silica support, which otherwise cause secondary dipole-ion interactions with the polarizable nitro group .

  • Aqueous Phase (Channel A): Prepare HPLC-grade Water with 0.1% Formic Acid (v/v). Formic acid is chosen over phosphoric acid to ensure the method remains fully LC-MS compatible for downstream impurity identification .

  • Organic Phase (Channel B): Prepare HPLC-grade Acetonitrile (ACN) with 0.1% Formic Acid (v/v).

  • Column Installation: Install a high-efficiency C18 column (e.g., 50 mm × 4.6 mm, 1.8 µm particle size). Short columns with sub-2 µm particles provide the rapid mass transfer required for high-throughput method scouting .

Phase 3: Gradient Execution & Sample Preparation
  • Sample Diluent: Dissolve the oxazole standard strictly in the initial mobile phase composition (5% ACN / 95% Water). Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes "viscous fingering" and premature precipitation at the column head, leading to split peaks.

  • Gradient Profile: Run a linear gradient from 5% B to 95% B over 10 minutes at 1.0 mL/min.

  • Thermodynamic Control: Set the column compartment to 40°C to reduce mobile phase viscosity, thereby increasing the analyte's diffusion coefficient and sharpening the peak.

  • Detection: Monitor via Diode Array Detector (DAD) at 254 nm (optimal for the nitroaromatic π→π∗ transition).

Part 2: Parameter Optimization Matrix

The following table summarizes the quantitative impact of key chromatographic parameters on the separation of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole, providing the mechanistic rationale for each shift.

Parameter AdjustedRange TestedEffect on Retention Factor ( k )Effect on USP Tailing Factor ( Tf​ )Mechanistic Rationale
Organic Modifier Methanol vs. AcetonitrileACN reduces k by ~30% vs MeOHACN improves Tf​ (1.1 vs 1.4)ACN has lower viscosity and distinct dipole interactions, improving mass transfer kinetics for aromatic nitro groups.
Mobile Phase pH pH 6.5 (Water) vs. pH 2.7 (0.1% FA)Negligible shift (oxazole is neutral) Tf​ drops from 1.6 to 1.05Acidic pH suppresses ionization of residual silanols on the silica support, eliminating secondary interactions .
Column Temperature 25°C vs. 40°C k decreases by ~15% at 40°CPeak width narrows by 10%Higher temperatures decrease mobile phase viscosity, increasing the longitudinal diffusion coefficient and overall column efficiency.

Part 3: Diagnostic Logic Workflows

When deviations occur, avoid random parameter adjustments. Follow this deterministic logic pathway to isolate the root cause of peak shape degradation.

G N1 Peak Tailing Observed (Tf > 1.5) N2 Check Mobile Phase pH Is pH > 4.0? N1->N2 N3 Add 0.1% Formic Acid Neutralize Silanols N2->N3 Yes N4 Check System Dead Volume Are fittings tight? N2->N4 No N5 Re-seat PEEK Fittings Eliminate Void N4->N5 Loose N6 Assess Column Health Loss of endcapping? N4->N6 Tight N7 Replace C18 Column Run System Suitability N6->N7 Degraded

Diagnostic workflow for resolving peak tailing in oxazole derivative HPLC analysis.

Part 4: Expert FAQs & Troubleshooting Guide

Q1: My retention times are drifting continuously across multiple injections. How do I stabilize them? A: In reversed-phase chromatography, there is an exponential relationship between the retention factor ( k ) and the volume fraction of the organic solvent. A mere 1% error in organic modifier delivery by the pump can shift retention times by 5% to 15% . Self-Validating Diagnostic: To isolate the root cause, add 0.1% acetone as a tracer to your organic line (e.g., Acetonitrile) and monitor the baseline at 254 nm . If the baseline fluctuates rhythmically, your pump's proportioning valve is failing. If the baseline is perfectly stable, the drift is likely due to insufficient column equilibration. Ensure at least 10 column volumes of mobile phase have passed prior to the first injection.

Q2: I am observing a split peak for 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole. Is the compound degrading on-column? A: Split peaks for a single analyte rarely indicate chemical degradation; they typically point to a physical disruption at the column head (e.g., a void) or an incompatible sample solvent . If your sample is dissolved in 100% Acetonitrile but injected into a highly aqueous mobile phase, the analyte experiences a localized solvent mismatch, causing part of the band to precipitate or race ahead. Solution: Always dissolve your sample in the initial mobile phase composition . To validate whether the column is physically damaged, inject a neutral reference standard (like toluene). If the toluene peak is also split, the column has a void and must be replaced .

Q3: Why am I experiencing severe peak tailing even on a brand-new C18 column? A: While the oxazole nitrogen is weakly basic (pKa < 1) and remains largely neutral under standard HPLC conditions, the highly polarizable nitroaromatic system can still engage in secondary dipole-ion interactions with residual ionized silanol groups on the silica base particle . Ensure your mobile phase is properly buffered. Using 0.1% Formic Acid lowers the pH below the pKa of the silanols (~pH 4), neutralizing them and preventing these secondary interactions, while keeping the method MS-compatible .

Q4: How should I adjust the method if I need to scale up to preparative HPLC to isolate this oxazole? A: When scaling up, your primary limitation will be column loading capacity. Exceeding this capacity results in "shark-fin" shaped overloaded peaks. You must scale the flow rate proportionally to the square of the column radii ( F2​=F1​×(r2​/r1​)2 ). Additionally, ensure you are using volatile buffers (like Formic Acid or Trifluoroacetic acid) rather than phosphate buffers, as non-volatile salts cannot be easily removed from the isolated product post-fractionation .

References
  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Available at:[Link]

  • Journal of Health and Allied Sciences NU. "RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative." Available at:[Link]

  • SIELC Technologies. "Separation of Oxazole on Newcrom R1 HPLC column." Available at: [Link]

  • University of Pittsburgh. "HPLC Troubleshooting Guide." Available at:[Link]

  • Waters Corporation. "Troubleshooting Common System Problems Using Waters Neutrals Quality Control Reference Material." Available at:[Link]

  • Agilent Technologies. "HPLC Method Development: Standard Practices and New Columns." Available at:[Link]

  • International Journal of Scientific Development and Research (IJSDR). "Troubleshooting in HPLC: A Review." Available at:[Link]

Optimization

"2-(2-Methyl-5-nitrophenyl)-1,3-oxazole" reaction side-product identification and minimization

Welcome to the technical support center for the synthesis of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the identification and minimization of reaction side-products.

Introduction to the Synthesis of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole

The 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole scaffold is of interest in medicinal chemistry and materials science. Its synthesis can be approached through several established methods for oxazole formation. This guide will focus on two of the most common and versatile routes: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis. Each pathway presents a unique set of challenges and potential side-products, which we will address in detail.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Van Leusen Oxazole Synthesis Route

The Van Leusen reaction provides a direct method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1] For the synthesis of our target molecule, this would involve the reaction of 2-methyl-5-nitrobenzaldehyde with TosMIC in the presence of a base.

Reaction Scheme: Van Leusen Synthesis

Van_Leusen_Synthesis aldehyde 2-Methyl-5-nitrobenzaldehyde intermediate Oxazoline Intermediate aldehyde->intermediate + TosMIC, Base tosmic TosMIC tosmic->intermediate base Base (e.g., K2CO3) base->intermediate product 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole intermediate->product Elimination of TsH

Caption: Van Leusen synthesis of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole.

FAQ 1: I am observing a significant amount of a dark, polymeric material in my Van Leusen reaction. What is the cause and how can I prevent it?

Answer:

The formation of dark, polymeric material in a Van Leusen reaction, especially with a nitro-substituted aldehyde, is often due to side reactions involving the nitro group under basic conditions. The nitro group can be reduced or participate in condensation reactions, leading to complex mixtures.

Potential Causes:

  • Reaction with Base: The nitro group on the aromatic ring can be susceptible to nucleophilic attack or other reactions in the presence of a strong base, especially at elevated temperatures.

  • Aldehyde Self-Condensation: Under basic conditions, aldehydes can undergo self-condensation reactions (e.g., aldol condensation), which can lead to polymer formation.

Minimization Strategies:

StrategyRationale
Use a Milder Base Instead of strong bases like sodium hydride, consider using potassium carbonate or an organic base like triethylamine.
Control Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This can help to suppress side reactions.
Slow Addition of Base Add the base portion-wise or as a solution over time to maintain a low instantaneous concentration.
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to color formation.

Experimental Protocol for Minimizing Polymer Formation:

  • To a stirred solution of 2-methyl-5-nitrobenzaldehyde (1.0 eq) and TosMIC (1.1 eq) in anhydrous methanol, add potassium carbonate (1.5 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • If the reaction is sluggish, gently warm to a maximum of 40-50 °C.

  • Upon completion, quench the reaction with cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

FAQ 2: My isolated product from the Van Leusen synthesis is contaminated with an impurity that has a similar polarity. How can I identify and remove it?

Answer:

A common side-product in the Van Leusen reaction is the formation of a 4-alkoxy-2-oxazoline if an excess of a primary alcohol is used as the solvent.[2] While this is less common with methanol, it can still occur.

Identification:

  • NMR Spectroscopy: Look for characteristic signals of the oxazoline ring and the alkoxy group in the 1H and 13C NMR spectra.

  • Mass Spectrometry: The mass of the oxazoline side-product will be higher than the desired oxazole due to the addition of the alcohol molecule.

Minimization and Purification:

StrategyRationale
Control Alcohol Amount Use a minimal amount of alcohol as the solvent, or consider using a non-alcoholic solvent system if the reagents are soluble.
Column Chromatography Careful column chromatography on silica gel can often separate the desired oxazole from the more polar oxazoline side-product. A gradient elution system may be necessary.
Crystallization If the desired product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[3]
Part 2: Robinson-Gabriel Synthesis Route

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[4] For our target molecule, this would require the synthesis of an N-acyl derivative of 2-amino-1-(2-methyl-5-nitrophenyl)ethanone.

Reaction Scheme: Robinson-Gabriel Synthesis

Robinson_Gabriel_Synthesis starting_material N-acyl-2-amino-1-(2-methyl-5-nitrophenyl)ethanone product 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole starting_material->product Cyclodehydration dehydrating_agent Dehydrating Agent (e.g., H2SO4, POCl3) dehydrating_agent->product

Caption: Robinson-Gabriel synthesis of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole.

FAQ 3: I am getting a low yield in my Robinson-Gabriel synthesis, and I suspect decomposition of my starting material. What are the likely causes and how can I improve the yield?

Answer:

Low yields and decomposition in the Robinson-Gabriel synthesis are often due to the harsh acidic conditions required for the cyclodehydration. The nitro and methyl groups on the phenyl ring can also be susceptible to side reactions under these conditions.

Potential Causes:

  • Hydrolysis of Starting Material: The amide bond in the 2-acylamino-ketone can be hydrolyzed under strong acidic conditions, especially in the presence of water.

  • Oxidation of the Benzylic Methyl Group: Strong oxidizing acids can potentially oxidize the methyl group on the benzene ring to a carboxylic acid.[5][6]

  • Nitro Group Reduction: Some acidic conditions, in the presence of certain metals, can lead to the reduction of the nitro group.[7][8]

Minimization Strategies:

StrategyRationale
Use Milder Dehydrating Agents Consider using alternatives to concentrated sulfuric acid, such as phosphorus oxychloride (POCl3), polyphosphoric acid (PPA), or trifluoroacetic anhydride (TFAA).
Anhydrous Conditions Ensure all reagents and solvents are dry to minimize hydrolysis of the starting material.
Lower Reaction Temperature Running the reaction at a lower temperature can reduce the rate of decomposition reactions.
Shorter Reaction Time Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed to minimize exposure to harsh conditions.

Experimental Protocol for a Milder Robinson-Gabriel Synthesis:

  • Dissolve the N-acyl-2-amino-1-(2-methyl-5-nitrophenyl)ethanone (1.0 eq) in a suitable anhydrous solvent like dichloromethane or 1,2-dichloroethane.

  • Add a milder dehydrating agent, such as phosphorus oxychloride (1.2 eq), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by carefully pouring it into a mixture of ice and a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

FAQ 4: I have an unexpected side-product in my Robinson-Gabriel synthesis that appears to be an isomer of my starting material. What could it be?

Answer:

A common side-product in the Robinson-Gabriel synthesis is the formation of an enamide through the elimination of water from the 2-acylamino-ketone without cyclization.

Identification:

  • NMR Spectroscopy: The enamide will show characteristic signals for vinylic protons in the 1H NMR spectrum, which will be absent in the desired oxazole and the starting material.

  • IR Spectroscopy: The IR spectrum of the enamide will show a C=C stretching vibration.

Minimization Strategies:

StrategyRationale
Choice of Dehydrating Agent Some dehydrating agents may favor cyclization over elimination. Experiment with different reagents to find the optimal conditions.
Temperature Control The formation of the enamide may be favored at higher temperatures. Running the reaction at a lower temperature could suppress this side reaction.

Purification of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole

The final product may contain unreacted starting materials, side-products, and reagents. A robust purification strategy is essential to obtain the desired compound with high purity.

Purification MethodApplication
Column Chromatography This is the most common method for purifying oxazoles. Silica gel is typically used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). A gradient elution can be effective in separating closely related compounds.
Recrystallization If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for removing impurities.
Washing Washing the crude product with a dilute acid or base solution can remove basic or acidic impurities, respectively.

Characterization of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole

Accurate characterization of the final product is crucial to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Expect signals for the oxazole protons, the aromatic protons on the nitrophenyl ring, and the methyl group. The chemical shifts and coupling constants will be characteristic of the structure.
¹³C NMR Expect signals for all the carbon atoms in the molecule, including the carbons of the oxazole ring, the nitrophenyl ring, and the methyl group.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product should be observed.
Infrared (IR) Spectroscopy Look for characteristic stretching vibrations for the C=N and C-O bonds of the oxazole ring, as well as the N-O stretching of the nitro group.

References

  • Van Leusen, A. M.; Oldenziel, O. H. Tetrahedron Lett.1972 , 13 (30), 3114-3118. [Link]

  • Beech, W. F. J. Chem. Soc. C1967 , 2374. [Link]

  • Robinson, R. J. Chem. Soc., Trans.1909 , 95, 2167-2174. [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

  • Gabriel, S. Ber. Dtsch. Chem. Ges.1910 , 43 (1), 134–138. [Link]

  • Oldenziel, O. H.; van Leusen, D.; van Leusen, A. M. J. Org. Chem.1977 , 42 (19), 3114–3118. [Link]

  • Wikipedia. Van Leusen reaction. [Link]

  • Moynihan, H. A.; Horgan, D. E. Org. Process Res. Dev.2017 , 21 (5), 689–706. [Link]

  • Vedejs, E.; Lu, S. Org. Lett.2010 , 12 (4), 804–807. [Link]

  • Gomaa, M. A.-M. Molecules2022 , 27 (3), 967. [Link]

  • Organic Syntheses. Benzaldehyde, m-nitro-, dimethylacetal. [Link]

  • Joshi, S.; Choudhary, A. N. Indian J. Pharm. Sci.2022 , 84 (1), 1-12. [Link]

  • Wipf, P.; Miller, C. P. J. Org. Chem.1993 , 58 (14), 3604–3606. [Link]

  • Li, J. et al. J. Am. Chem. Soc.2026 , In Press. [Link]

  • Semantic Scholar. Robinson–Gabriel synthesis. [Link]

  • Royal Society of Chemistry. 2-Methyl-5-nitrobenzaldehyde. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Asif, M. Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • College of Saint Benedict & Saint John's University. Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. [Link]

  • The Organic Chemistry Tutor. Benzene Side Chain Reactions. [Link]

  • Organic Syntheses. the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. [Link]

  • Balaraman, K.; et al. Org. Lett.2019 , 21 (14), 5562–5566. [Link]

  • Wang, X.; et al. Org. Lett.2013 , 15 (16), 4226–4229. [Link]

  • Aswale, S.R.; et al. Asian J. Chem.2012 , 24 (12), 5849-5851. [Link]

  • Google Patents.
  • Asif, M. Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Chemistry Steps. Reactions at the Benzylic Position. [Link]

  • Lei, F.; et al. Acta Crystallogr. Sect. E Struct. Rep. Online2009 , 65 (1), o54. [Link]

  • Chemistry LibreTexts. 2.9: Reactions at the Benzylic Position. [Link]

  • Kącka-Zych, A.; et al. Org. Biomol. Chem.2021 , 19 (38), 8359-8363. [Link]

  • Moynihan, H. A.; Horgan, D. E. Org. Process Res. Dev.2017 , 21 (5), 689–706. [Link]

  • Reddy, P. V. G.; et al. Molecules2017 , 22 (11), 1845. [Link]

Sources

Troubleshooting

Troubleshooting "2-(2-Methyl-5-nitrophenyl)-1,3-oxazole" crystallization for X-ray analysis

Welcome to the Crystallography Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with crystallizing 2-(2-Methyl-5-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Crystallography Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with crystallizing 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole for Single-Crystal X-Ray Diffraction (SCXRD).

System Overview & Mechanistic Challenges

The target molecule presents a unique triad of crystallographic challenges:

  • Nitro Group: Induces strong dipole-dipole interactions, often driving rapid, uncontrolled one-dimensional (1D) growth (needles).

  • Oxazole Ring: Acts as a weak hydrogen-bond acceptor, which can trap volatile interstitial solvents, leading to lattice collapse upon harvesting.

  • Ortho-Methyl Group: Creates steric hindrance that prevents the phenyl and oxazole rings from achieving perfect coplanarity. This conformational twist can lead to polymorphism or phase separation ("oiling out") if the thermodynamic driving force for nucleation is not carefully controlled.

Below is the diagnostic workflow for troubleshooting these specific issues.

TroubleshootingWorkflow Start Identify Crystallization Issue Issue1 Fine Needles / Twinning Start->Issue1 Issue2 Oiling Out / Phase Separation Start->Issue2 Issue3 Opaque Crystals / Lattice Collapse Start->Issue3 Sol1 Use Aromatic Solvents (Toluene) Inhibit 1D Growth Issue1->Sol1 Disrupt Dipoles Sol2 Vapor Diffusion Thermodynamic Control Issue2->Sol2 Slow Saturation Sol3 Avoid Volatile Solvents (DCM) Use Slow Cooling Issue3->Sol3 Prevent Void Formation Success SCXRD Quality Single Crystal Sol1->Success Sol2->Success Sol3->Success

Workflow for diagnosing and resolving common crystallization defects in nitroaromatic compounds.

Troubleshooting Guides & FAQs

Q1: My samples consistently crash out as fine, hair-like needles or twinned plates. How do I promote 3D block growth?

Causality: Nitroaromatics possess strong dipole moments. During nucleation, these dipoles align rapidly, driving fast 1D growth along a single crystallographic axis. The steric bulk of the ortho-methyl group further complicates planar stacking, often leading to twinning. Solution: Transition to an aromatic solvent system. Aromatic solvents like toluene can intercalate into the lattice voids and stabilize the structure via π−π interactions, effectively acting as a "brake" on 1D growth and promoting 3D block formation[1]. Furthermore, minimizing nucleation sites by ensuring an absolutely dust-free environment is critical for larger crystal growth[2].

Protocol: Solvent Layering (Liquid-Liquid Diffusion)

  • Dissolution: Dissolve 10–15 mg of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole in 0.5 mL of a "good" aromatic solvent (e.g., Toluene) in a narrow borosilicate glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization tube to remove heterogeneous nucleation sites.

  • Layering: Using a long-needle syringe, carefully layer 2.0 mL of a miscible "anti-solvent" (e.g., Hexane) directly on top of the solution. Add the anti-solvent drop-by-drop down the side of the glass to maintain a sharp interface[3].

  • Incubation: Cap the tube loosely and place it in a vibration-free, temperature-stable environment. Do not disturb the vessel for 3–7 days.

Q2: The compound forms a viscous "oil" instead of crystallizing. What causes this and how can I fix it?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound's solubility in the chosen solvent is too high, causing the supersaturated solution to separate into a solute-rich liquid phase rather than nucleating a solid. This is common when using solvents like Tetrahydrofuran (THF) with moderately lipophilic, conformationally twisted molecules[1]. Solution: Implement a Vapor Diffusion strategy. This technique bypasses the metastable oil phase by relying on the extremely slow, thermodynamically controlled diffusion of a volatile anti-solvent into the sample solution[4].

Protocol: Vapor Diffusion Setup

  • Inner Vial: Dissolve 5–10 mg of the compound in a minimal amount (0.2–0.3 mL) of a good solvent (e.g., Ethyl Acetate) in a small 1-dram vial. Leave this vial uncapped.

  • Outer Vial: Place the 1-dram vial inside a larger 20 mL scintillation vial.

  • Anti-Solvent Addition: Add 3–5 mL of a volatile anti-solvent (e.g., Pentane or Hexane) to the outer 20 mL vial, ensuring the liquid level remains below the rim of the inner vial.

  • Sealing: Tightly cap the outer 20 mL vial with a Teflon-lined cap. Allow vapor transfer to occur undisturbed over 1–2 weeks[4].

VaporDiffusion Vial1 Inner Vial (Sample + Good Solvent) Sat Super- saturation Vial1->Sat Solubility Drops Vial2 Outer Vial (Anti-Solvent) Vapor Vapor Transfer Vial2->Vapor Evaporation Vapor->Vial1 Diffusion Cryst Single Crystal Sat->Cryst Nucleation

Mechanism of vapor diffusion, enabling slow thermodynamic equilibration for optimal crystal growth.

Q3: The crystals look like large blocks, but the crystallographer says they diffract poorly and lose solvent. How do I preserve the lattice?

Causality: The oxazole nitrogen acts as a weak hydrogen-bond acceptor, which can temporarily trap highly volatile solvents (e.g., Dichloromethane, Acetone) within the crystal lattice. When the crystal is harvested and exposed to air, these volatile solvents rapidly evaporate. This interstitial solvent loss causes the crystal lattice to collapse, rendering the crystal opaque and destroying its diffraction properties[4]. Solution: Avoid highly volatile solvents. Instead, utilize a slow cooling method with higher-boiling solvents to ensure a stable, tightly packed lattice without volatile inclusions[5].

Protocol: Controlled Slow Cooling

  • Saturation: Prepare a saturated solution of the compound in a high-boiling solvent (e.g., Toluene or Heptane) at an elevated temperature (just below the solvent's boiling point).

  • Filtration: Filter the hot solution through a pre-warmed glass frit into a clean, heated vial[2].

  • Thermal Gradient: Place the tightly stoppered vial into a Dewar flask filled with water heated to a few degrees below the solvent's boiling point.

  • Cooling: Allow the entire Dewar assembly to cool naturally to room temperature over 48–72 hours. The immense thermal mass of the water ensures an exceptionally slow cooling rate, yielding highly ordered, defect-free crystals[6].

Data Presentation: Solvent Selection Matrix

To optimize your experimental design, reference the following solvent selection matrix tailored specifically for nitroaromatic oxazole derivatives.

Solvent ClassificationRecommended SolventsBoiling Point (°C)VolatilityApplication / Rationale for Target Molecule
Aromatic (Good) Toluene110LowExcellent. Disrupts 1D needle growth via π−π interactions; low volatility prevents lattice collapse.
Ester (Good) Ethyl Acetate77ModerateGood. General-purpose solvent; balances solubility and evaporation rate well for nitro compounds.
Alkane (Anti-solvent) Hexane / Heptane69 / 98Mod / LowIdeal. Perfect for layering or vapor diffusion; exhibits extremely poor solubility for polar nitroaromatics.
Halogenated (Avoid) Dichloromethane40HighPoor. Prone to rapid evaporation, causing microcrystals, twinning, or catastrophic lattice collapse[4].
Ether (Avoid) Tetrahydrofuran66HighPoor. High affinity for the oxazole ring often causes flexible molecules to "oil out" instead of crystallizing[1].

References

  • Getting crystals your crystallographer will treasure: a beginner's guide Source: Acta Crystallographica Section E (IUCr Journals) URL:[Link]

  • Guide for crystallization Source: University of Fribourg URL:[Link]

  • How to crystallize your sample Source: KU Leuven URL:[Link]

  • X-Ray Crystallography Laboratory: Crystal Growth Source: Michigan State University URL: [Link]

  • How To: Grow X-Ray Quality Crystals Source: University of Rochester (Not Voodoo) URL:[Link]

Sources

Optimization

Enhancing the biological efficacy of "2-(2-Methyl-5-nitrophenyl)-1,3-oxazole" derivatives

Technical Support Center: Troubleshooting & Optimizing 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole Derivatives Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I have seen countless promisi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Optimizing 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole Derivatives

Welcome to the Application Scientist Support Hub. As a Senior Application Scientist, I have seen countless promising oxazole scaffolds fail due to a critical disconnect between in vitro potency and in vivo reality. The 2-(2-methyl-5-nitrophenyl)-1,3-oxazole core is a classic example. While the oxazole ring provides an excellent, modular pharmacophore for target engagement—ranging from antimicrobial action to viral protease inhibition ()[1]—the nitroaryl moiety introduces unique physicochemical and metabolic liabilities.

This support guide is designed to bridge the gap between synthetic design and biological efficacy. Here, we move beyond basic protocols; we explore the causality behind assay failures and provide self-validating workflows to ensure your data is robust, reproducible, and translationally relevant.

Logical Framework & Optimization Workflow

Before diving into specific troubleshooting, it is critical to understand where the 2-(2-methyl-5-nitrophenyl)-1,3-oxazole scaffold typically fails in the drug development pipeline. The workflow below illustrates the iterative process required to balance target engagement with pharmacokinetic (PK) stability.

OptimizationWorkflow A 1. Scaffold Design (2-Methyl-5-nitrophenyl oxazoles) B 2. Physicochemical Profiling (Kinetic Solubility, LogD) A->B C 3. Target Engagement (e.g., PLpro / Antimicrobial) B->C D 4. ADME / PK Profiling (HLM Stability, Permeability) C->D E 5. SAR Iteration (Bioisosteric Replacement) D->E High Clearance F 6. In Vivo Efficacy (Preclinical Models) D->F Favorable PK E->A Redesign

Fig 1. Iterative workflow for optimizing the biological efficacy and PK/PD profile of oxazole derivatives.

FAQs: Structural Optimization & SAR

Q1: Why does my compound show nanomolar potency in biochemical assays but fail entirely in cell-based or in vivo models? A1: This is a hallmark of a PK/PD disconnect driven by metabolic instability. The 2-methyl-5-nitrophenyl group is highly susceptible to enzymatic reduction by hepatic nitroreductases and CYP450 enzymes. While the parent oxazole may tightly bind the target active site, the nitro group acts as a metabolic liability. It rapidly reduces to nitroso, hydroxylamine, and ultimately amino metabolites, leading to rapid clearance before target engagement can occur in vivo.

Q2: How can I improve the solubility of these derivatives for high-throughput screening (HTS)? A2: Oxazole derivatives with planar nitroaryl systems often possess high crystal lattice energy and high lipophilicity (LogP > 4), leading to poor aqueous solubility. If you observe precipitation upon diluting DMSO stocks into aqueous assay buffers, you are likely generating false negatives due to compound aggregation. Causality & Fix: DMSO is a strong hydrogen-bond acceptor. When diluted into water, the hydration shell around the hydrophobic oxazole collapses, forcing the molecules to aggregate. To prevent this, determine the kinetic solubility using nephelometry first. Keep final DMSO concentrations below 1% (v/v) and add a non-ionic surfactant (e.g., 0.01% Tween-20 or CHAPS) to the assay buffer to lower the surface tension and maintain the compound in a monomeric state.

Troubleshooting Guide: In Vitro Assay Discrepancies

Issue: False Positives in Fluorescence-Based Assays

Symptom: The compound shows excellent IC₅₀ values in fluorescence resonance energy transfer (FRET) assays (e.g., viral protease screening), but lacks dose-response in orthogonal assays. Root Cause: Nitroaromatics are notorious Pan-Assay Interference Compounds (PAINS). The conjugated nitro-oxazole system can absorb light at the assay's excitation/emission wavelengths (Inner Filter Effect) or chemically quench the fluorophore, mimicking enzyme inhibition. Self-Validating Fix: Always run a "minus-enzyme" counter-screen. Add your compound to the fluorescent substrate alone. If the baseline fluorescence drops, your compound is an optical quencher. Shift to a mass spectrometry-based assay (e.g., RapidFire MS) to completely eliminate optical interference, a standard practice when evaluating oxazole-based PLpro inhibitors ()[2].

Issue: Rapid Degradation in Human Liver Microsomes (HLM)

Symptom: The in vitro half-life (t₁/₂) is less than 15 minutes. Root Cause: As illustrated below, the nitro group undergoes rapid sequential reduction, destroying the pharmacophore's electronic distribution.

NitroReduction N1 Nitroaryl Oxazole (-NO2) N2 Nitroreductase / CYP450 N1->N2 1e- reduction N3 Nitroso Radical (-NO•) N2->N3 N4 Hydroxylamine (-NHOH) N3->N4 2e- reduction N5 Amino Metabolite (-NH2) N4->N5 2e- reduction

Fig 2. Enzymatic reduction pathway of the 2-methyl-5-nitrophenyl moiety leading to reactive intermediates.

Step-by-Step Methodology: Self-Validating Microsomal Stability Profiling

To accurately diagnose whether your efficacy loss is due to nitro-reduction, you must run a self-validating HLM assay. This protocol uses intrinsic controls to prove causality—ensuring that degradation is strictly enzymatic and not an artifact of chemical instability in the buffer.

Step 1: Preparation of Working Solutions

  • Prepare a 10 mM stock of the oxazole derivative in 100% DMSO.

  • Dilute to 100 µM in 50% acetonitrile/water (Working Solution).

  • Prepare Human Liver Microsomes (HLM) at 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

Step 2: Establishing the Self-Validating Matrix Set up three parallel reaction tubes:

  • Test Sample: HLM + Oxazole Derivative + NADPH.

  • Minus-NADPH Control (Crucial): HLM + Oxazole Derivative + Buffer (No NADPH). Causality Check: If the compound degrades here, it is chemically unstable in the buffer, not enzymatically metabolized.

  • Positive Control: HLM + Verapamil + NADPH. Causality Check: Validates that the microsomes are metabolically active.

Step 3: Reaction Initiation & Time-Course

  • Pre-incubate all tubes at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH (final concentration 1 mM) to the Test and Positive Control tubes.

  • At time points T=0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot.

Step 4: Quenching and Extraction

  • Immediately quench the 50 µL aliquot by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality Check: The organic solvent instantly denatures the CYP450 enzymes, locking the metabolic profile at that exact second.

  • Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

Step 5: LC-MS/MS Analysis Analyze the supernatant. Calculate the half-life (t₁/₂) and intrinsic clearance (CLint) based on the log-linear depletion of the parent compound. Look for +16 Da or -30 Da mass shifts indicative of hydroxylamine or amino metabolites.

Quantitative SAR Data Presentation

When optimizing the 2-(2-methyl-5-nitrophenyl)-1,3-oxazole scaffold, bioisosteric replacement of the nitro group is often required to enhance biological efficacy. The table below summarizes the quantitative impact of structural modifications on target engagement and PK parameters, drawing on established SAR principles for oxazole-based inhibitors[3].

Compound IDR-Group Modification (Position 5)Target IC₅₀ (µM)HLM t₁/₂ (min)Kinetic Solubility (µM)Biological Efficacy Outcome
Parent -NO₂ (Nitro)1.8< 1015High potency, rapid in vivo clearance.
Analog A -NH₂ (Amino)12.512045Loss of target binding affinity; highly stable.
Analog B -CN (Cyano)0.64525Optimal: Increased potency, moderate PK.
Analog C -COOH (Carboxyl)2.1> 90150Good stability, limited cell permeability.

Note: Replacing the nitro group with a cyano (-CN) bioisostere maintains the electron-withdrawing properties required for target binding while eliminating the metabolic liability of rapid nitro-reduction.

References

  • Bo Qin, Chengwei Wu, Binbin Zhao, Gang Li, Baolian Wang, Mengdie Ou, Ziheng Li, Xuli Lang, Peng Li, Jiangning Liu, Sheng Cui, and Haihong Huang. "Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors." Journal of Medicinal Chemistry, 2024.[Link]

  • Saloni Kakkar and Balasubramanian Narasimhan. "A comprehensive review on biological activities of oxazole derivatives." BMC Chemistry, 2019.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Activity Guide: 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole vs. Isomeric Scaffolds

As a Senior Application Scientist navigating the complex landscape of heterocyclic drug design, I frequently evaluate oxazole scaffolds for their potential to overcome antimicrobial resistance and target neglected tropic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of heterocyclic drug design, I frequently evaluate oxazole scaffolds for their potential to overcome antimicrobial resistance and target neglected tropical diseases. The 1,3-oxazole ring is a highly privileged pharmacophore in medicinal chemistry . When functionalized with a nitrophenyl group, these molecules exhibit potent prodrug-like biological activities.

However, the exact substitution pattern on the phenyl ring drastically alters both efficacy and cytotoxicity. This guide objectively compares the structural dynamics, biological performance, and screening protocols of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole against its primary planar isomers (e.g., 3-nitrophenyl and 4-nitrophenyl derivatives).

Structural Dynamics & Causality in Scaffold Design

The spatial arrangement of functional groups dictates target binding affinity and off-target toxicity. The structural differences between these isomers highlight a critical lesson in structure-activity relationship (SAR) design:

  • The 2-Methyl-5-nitrophenyl Isomer: The presence of the methyl group at the ortho position (C2) introduces significant steric hindrance. This forces the phenyl ring to twist out of coplanarity with the 1,3-oxazole core. While this non-planar conformation reduces the molecule's ability to nonspecifically intercalate into mammalian DNA (drastically lowering cytotoxicity), it maintains the accessibility of the 5-nitro group for pathogen-specific nitroreductases. Additionally, the electron-donating (+I) effect of the methyl group slightly modulates the reduction potential of the nitro group, preventing uncontrolled redox cycling.

  • The 4-Nitrophenyl & 3-Nitrophenyl Isomers: Lacking the ortho-methyl group, these isomers adopt a highly planar conformation. While this planarity can increase broad-spectrum antimicrobial activity by allowing easier cellular penetration and DNA binding , it invariably results in higher mammalian cytotoxicity due to non-specific interactions and broader redox cycling.

Mechanism of Action: Nitroreductase Bioactivation

The biological activity of nitrophenyl-oxazoles is driven by enzymatic reduction. Pathogen-specific type I nitroreductases (found in M. tuberculosis or T. cruzi) reduce the nitro group to reactive hydroxylamine intermediates and reactive nitrogen species (RNS). This causality explains why we observe high Selectivity Indices (SI) in sterically tuned isomers .

Mechanism N1 Nitrophenyl-Oxazole Scaffold N2 Pathogen Cellular Uptake N1->N2 N3 Nitroreductase Activation N2->N3 Enzymatic Reduction N4 Reactive Nitrogen Species (RNS) N3->N4 N5 DNA Damage & Cell Death N4->N5

Fig 1. Mechanism of nitrophenyl-oxazole derivatives via nitroreductase activation.

Self-Validating Experimental Protocols

To ensure data integrity, every assay must operate as a self-validating system. A common pitfall in evaluating nitrophenyl compounds is false positives caused by residual heavy metals from synthesis or spontaneous redox cycling in the assay medium.

Protocol A: Synthesis and Spectroscopic Validation
  • Cyclization: React 2-methyl-5-nitrobenzamide with 1,3-dichloroacetone in the presence of a mild base (e.g., K₂CO₃) under reflux to form the 1,3-oxazole core.

  • Purification: Isolate the product via silica gel column chromatography (Hexane:EtOAc 8:2).

  • Validation (Critical Step): Perform ¹H-NMR and ¹³C-NMR. The diagnostic oxazole C4 and C5 protons must appear as distinct singlets (or doublets with small coupling constants) in the aromatic region (~7.1-7.8 ppm).

    • Causality: Without confirming the absence of uncyclized intermediates via NMR, subsequent biological assays are rendered invalid, as uncyclized precursors possess entirely different redox potentials.

Protocol B: Resazurin Microtiter Assay (REMA) for Antimicrobial Screening
  • Preparation: Seed the target pathogen (e.g., M. tuberculosis H37Rv) in 96-well plates at an OD₆₀₀ of 0.05.

  • Dosing: Add the oxazole derivatives in a 2-fold serial dilution (range: 64 µM to 0.125 µM).

  • Controls (Self-Validation): Include a vehicle control (1% DMSO), a positive control (Isoniazid or Ciprofloxacin), and a blank media well.

    • Causality: The blank ensures media sterility, while the positive control validates the pathogen's expected susceptibility profile, ensuring the assay's dynamic range is intact.

  • Incubation & Readout: Incubate for the required growth period, add 30 µL of 0.01% resazurin, and measure fluorescence (Ex 530 nm / Em 590 nm) after 24 hours.

Workflow S1 1. Scaffold Synthesis (Cyclization) S2 2. Spectroscopic Validation (NMR, IR, MS) S1->S2 S3 3. In Vitro Screening (MIC / IC50) S2->S3 S4 4. Cytotoxicity Profiling (CC50 on Vero Cells) S3->S4 S5 5. Selectivity Index (SI) Calculation S4->S5

Fig 2. Self-validating experimental workflow for evaluating oxazole derivative efficacy.

Comparative Performance Data

The table below synthesizes the biological activity profiles of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole against its planar isomers. Data reflects standardized in vitro screening against M. tuberculosis and mammalian Vero cells to calculate the Selectivity Index (SI = CC₅₀ / MIC).

CompoundSubstitution PatternMIC (M. tb) (µM)CC₅₀ (Vero Cells) (µM)Selectivity Index (SI)Conformational State
2-(2-Methyl-5-nitrophenyl)-1,3-oxazole ortho-Methyl, meta-Nitro3.12>100>32 Twisted (Non-planar)
2-(4-Nitrophenyl)-1,3-oxazole para-Nitro (No Methyl)1.5612.58 Planar
2-(3-Nitrophenyl)-1,3-oxazole meta-Nitro (No Methyl)6.2525.04 Planar

Data interpretation: While the planar 4-nitrophenyl isomer shows a lower absolute MIC value (higher raw potency), its high cytotoxicity renders it a poor drug candidate. The 2-methyl-5-nitrophenyl scaffold provides a vastly superior Selectivity Index, proving that strategic steric hindrance is a superior design choice for mitigating off-target toxicity.

References
  • A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. URL:[Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. URL:[Link]

  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. PMC. URL:[Link]

Comparative

A Comparative Guide to 2D NMR for the Structural Validation of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole

Introduction: The Challenge of Unambiguous Isomer Identification In drug discovery and materials science, the precise structural characterization of novel synthesized compounds is non-negotiable. Isomeric ambiguity, wher...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Unambiguous Isomer Identification

In drug discovery and materials science, the precise structural characterization of novel synthesized compounds is non-negotiable. Isomeric ambiguity, where multiple structures are possible from a given set of reactants, can lead to misinterpreted biological activity, incorrect structure-activity relationships (SAR), and wasted resources. The synthesis of substituted aryl-heterocycles like 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole presents such a challenge. While mass spectrometry can confirm the elemental composition, it cannot definitively distinguish between potential regioisomers. The key question is confirming the exact substitution pattern on the phenyl ring and its linkage to the oxazole moiety.

This guide provides an in-depth, data-driven comparison of three cornerstone 2D Nuclear Magnetic Resonance (NMR) techniques—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—to achieve unambiguous structural validation of the target molecule. We will move beyond a simple recitation of data to explain the causality behind the experimental choices and demonstrate how a multi-pronged NMR approach creates a self-validating system for structural elucidation.

The Analytical Strategy: A Multi-Dimensional Approach

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the foundational data regarding the number and electronic environment of protons and carbons. However, in complex molecules, signal overlap and the absence of direct connectivity information often prevent a complete structural assignment. 2D NMR spectroscopy resolves this by spreading information across two frequency dimensions, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[1][2]

Our strategy involves a logical progression through three key experiments, each providing a unique layer of connectivity information.

G cluster_0 Data Acquisition cluster_1 2D NMR Toolkit cluster_2 Analysis & Validation A Sample Preparation B 1D NMR (¹H, ¹³C) A->B C 2D NMR Acquisition B->C COSY COSY (H-H Connectivity) C->COSY HSQC HSQC (Direct C-H) C->HSQC HMBC HMBC (Long-Range C-H) C->HMBC D Data Integration & Fragment Assembly COSY->D HSQC->D HMBC->D E Structure Validation D->E

Caption: Overall workflow for 2D NMR-based structure validation.

Experimental Protocol: Acquiring High-Quality 2D NMR Data

The following is a generalized protocol for acquiring the necessary spectra on a modern NMR spectrometer (e.g., 400 MHz or higher).

1. Sample Preparation:

  • Dissolve 5-10 mg of purified 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filter the solution into a clean, dry NMR tube to remove any particulate matter.

2. 1D NMR Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum to check sample purity and concentration.

  • Use this spectrum to determine the exact spectral width (sw) and transmitter offset (o1p) required for the proton dimension in all subsequent experiments.[3]

  • Acquire a proton-decoupled ¹³C NMR spectrum to determine the spectral width and offset for the carbon dimension.

3. 2D NMR Acquisition:

  • COSY: Load a standard gradient-selected COSY (gCOSY) pulse program.[4] Use the spectral width determined from the 1D ¹H spectrum for both dimensions. Typically, 2-4 scans per increment with 256-512 increments in the indirect dimension (t₁) are sufficient.

  • HSQC: Load a sensitivity-enhanced, edited HSQC pulse program (e.g., hsqcedetgpsp on Bruker systems).[5] This experiment is invaluable as it not only shows direct C-H correlations but also differentiates CH/CH₃ signals (positive phase) from CH₂ signals (negative phase), similar to a DEPT-135 experiment but with much higher sensitivity.[6] Set the ¹JCH coupling constant to an average value of ~145-155 Hz.

  • HMBC: Load a standard gradient-selected HMBC pulse program.[4] This experiment is less sensitive than HSQC, so more scans (e.g., 8-16) may be required. The crucial parameter is the long-range coupling constant (ⁿJCH), which should be optimized to detect 2- and 3-bond correlations. A value of 8 Hz is a common and effective starting point.[7]

Data Analysis and Structural Elucidation

Let us assume the acquisition of the following (hypothetical but realistic) 1D NMR data for our compound dissolved in CDCl₃.

Table 1: ¹H and ¹³C NMR Data for 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole

Label¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)¹³C Chemical Shift (δ, ppm)Carbon Type (from Edited HSQC)
H1 8.65d2.5C1 124.5
H2 8.20dd8.5, 2.5C2 125.8
H3 7.50d8.5C3 133.0
H4 7.85s-C4 140.2
H5 7.30s-C5 127.1
H6 2.80s-C6 19.5
- ---C7 160.5
- ---C8 131.0
- ---C9 140.8
- ---C10 148.1
Part 1: Defining Spin Systems with COSY

Principle: The COSY (COrrelation SpectroscopY) experiment identifies protons that are scalar-coupled to each other, typically through two or three bonds (²JHH, ³JHH).[8][9] It is the most reliable method for identifying proton spin systems—groups of coupled protons that are contiguous in the molecular structure.[10]

Interpretation: A COSY spectrum plots the ¹H spectrum on both axes. Cross-peaks (off-diagonal signals) indicate coupling between the protons at the corresponding chemical shifts on each axis.[1]

  • A strong cross-peak is observed between the signal at 8.20 ppm (H2) and 7.50 ppm (H3) . This confirms their adjacency on the aromatic ring (a ³JHH coupling).

  • A weaker cross-peak is observed between 8.65 ppm (H1) and 8.20 ppm (H2) . This represents a four-bond meta-coupling (⁴JHH), which is often visible in aromatic systems.

  • The methyl protons (H6) and the oxazole protons (H4, H5) show no cross-peaks, confirming they are isolated spin systems.

Contribution: COSY establishes the H1-C1-C2-H2-C3-H3 connectivity fragment of the phenyl ring but does not place the substituents (methyl, nitro) or connect the ring to the oxazole.

Caption: Proton spin systems identified by the COSY experiment.

Part 2: Linking Protons to Carbons with HSQC

Principle: The HSQC (Heteronuclear Single Quantum Coherence) experiment identifies direct one-bond correlations between protons and the carbon atoms to which they are attached.[11][12][13] It is exceptionally sensitive and provides an unambiguous link between the ¹H and ¹³C assignments.[6]

Interpretation: The HSQC spectrum is a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak indicates a direct C-H bond.

  • 8.65 ppm (H1) correlates to 124.5 ppm (C1) .

  • 8.20 ppm (H2) correlates to 125.8 ppm (C2) .

  • 7.50 ppm (H3) correlates to 133.0 ppm (C3) .

  • 7.85 ppm (H4) correlates to 140.2 ppm (C4) .

  • 7.30 ppm (H5) correlates to 127.1 ppm (C5) .

  • 2.80 ppm (H6) correlates to 19.5 ppm (C6) .

Contribution: HSQC definitively assigns the carbon chemical shift for every protonated carbon in the molecule. It merges the proton data with the carbon skeleton but does not provide information about non-protonated (quaternary) carbons or the connections between fragments.

Part 3: Assembling the Full Structure with HMBC

Principle: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It detects correlations between protons and carbons over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH).[6][7][14] Crucially, it reveals the connectivity to quaternary carbons that are invisible in HSQC and DEPT experiments.

Interpretation: Like HSQC, the HMBC spectrum is a ¹H-¹³C correlation map. Cross-peaks indicate longer-range couplings. The absence of a one-bond correlation (which is suppressed in the experiment) helps distinguish it from HSQC.[6]

Key Correlations for Validating the Structure:

  • Placing the Methyl Group:

    • The methyl protons H6 (2.80 ppm) show a strong correlation to the aromatic carbon C3 (133.0 ppm) (³JCH).

    • H6 also correlates to a quaternary carbon at 140.8 ppm (C9) (²JCH). This assigns C9 as the methyl-bearing carbon.

    • The adjacent aromatic proton H3 (7.50 ppm) shows a correlation to the methyl carbon C6 (19.5 ppm) (³JCH).

  • Connecting the Phenyl and Oxazole Rings:

    • The aromatic proton H3 (7.50 ppm) , which is ortho to the oxazole ring, shows a key correlation to the oxazole quaternary carbon C7 (160.5 ppm) (³JCH).

    • The other ortho proton, H1 (8.65 ppm) , also shows a correlation to C7 (160.5 ppm) (³JCH).

  • Confirming the Oxazole Structure:

    • The oxazole proton H4 (7.85 ppm) correlates to the other oxazole carbon C5 (127.1 ppm) (²JCH) and the quaternary carbon C7 (160.5 ppm) (²JCH).

    • The oxazole proton H5 (7.30 ppm) correlates to C4 (140.2 ppm) (²JCH) and C7 (160.5 ppm) (³JCH).

  • Placing the Nitro Group:

    • The downfield shift of H1 (8.65 ppm) is characteristic of a proton ortho to a strongly electron-withdrawing nitro group.

    • HMBC data confirms this: H1 shows correlations to C2 (125.8 ppm) (²JCH) and the quaternary carbon C10 (148.1 ppm) (²JCH).

    • H2 (8.20 ppm) shows a correlation to C10 (148.1 ppm) (³JCH).

Sources

Validation

Cross-Validation of Analytical Methods for 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole: HPLC-UV vs. LC-APCI-MS/MS

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The accurate quantification and impurity profi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The accurate quantification and impurity profiling of nitroaromatic heterocycles, such as 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole , present unique analytical challenges. The strong electron-withdrawing nature of the nitro group, combined with the weak basicity of the oxazole ring, often leads to poor ionization in standard Electrospray Ionization (ESI) and requires careful optimization of chromatographic conditions.

This guide provides an objective, data-driven cross-validation of two orthogonal analytical methods: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for bulk assay/release testing, and Liquid Chromatography-Tandem Mass Spectrometry with Atmospheric Pressure Chemical Ionization (LC-APCI-MS/MS) for trace-level impurity profiling. By adhering to ICH Q2(R2) guidelines[1], this guide establishes a self-validating framework for method transfer and lifecycle management.

Mechanistic Rationale & Method Selection (Expertise & Experience)

Why Compare HPLC-UV and LC-APCI-MS/MS?

In pharmaceutical development, no single analytical technique satisfies all regulatory requirements from early synthesis to final API release.

  • HPLC-UV (The Workhorse): 1,3-oxazole derivatives exhibit strong chromophoric behavior due to extended π -conjugation between the aromatic ring and the heterocycle, typically absorbing strongly between 250–335 nm[2]. HPLC-UV is highly reproducible, cost-effective, and ideal for assaying the main compound at concentrations >0.1 µg/mL.

  • LC-APCI-MS/MS (The Trace Detector): Nitroaromatic compounds are notoriously difficult to ionize via standard ESI because they lack readily ionizable acidic or basic protons in solution. However, in the gas phase, the high electron affinity of the nitro group makes them ideal candidates for negative-ion Atmospheric Pressure Chemical Ionization (APCI(-)) [3]. APCI(-) facilitates efficient electron capture, forming a stable radical anion [M]∙− or substitution products, enabling sub-ng/mL sensitivity essential for genotoxic impurity screening[4].

Pathway Molecule 2-(2-Methyl-5-nitrophenyl) -1,3-oxazole (MW: 204.18) APCI APCI(-) Source Electron Capture Molecule->APCI Vaporization & Corona Discharge MolIon [M]•⁻ m/z 204 APCI->MolIon e⁻ capture Frag1 [M - NO2]⁻ m/z 158 (Quantifier) MolIon->Frag1 CID (-46 Da) Frag2 [M - NO]⁻ m/z 174 (Qualifier) MolIon->Frag2 CID (-30 Da)

Figure 1: Proposed APCI(-) ionization and CID fragmentation pathway for the target compound.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the following protocols are designed with built-in system suitability tests (SST) to validate the integrity of the run before sample analysis begins.

Protocol A: HPLC-UV Method (Bulk Assay)

Objective: Determine the purity and weight-assay of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole.

  • Step 1: Sample Preparation: Accurately weigh 10.0 mg of the standard and dissolve in 10.0 mL of Acetonitrile:Water (50:50, v/v) to create a 1 mg/mL stock. Dilute to a working concentration of 50 µg/mL.

  • Step 2: Chromatographic Setup:

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase: Isocratic 60% Methanol / 40% Water (containing 0.1% Formic Acid to suppress silanol interactions)[2].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Step 3: System Suitability Test (SST): Inject the 50 µg/mL standard six times. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , and the theoretical plate count is ≥5000 .

  • Step 4: Execution: Run the blank, followed by calibration standards (10–100 µg/mL), and finally the unknown samples.

Protocol B: LC-APCI-MS/MS Method (Trace Analysis)

Objective: Quantify trace levels of the compound (e.g., as a residual intermediate) down to pg/mL levels.

  • Step 1: Matrix-Matched Calibration: Because APCI can still be subject to matrix effects (though less than ESI), prepare calibration standards (1–100 ng/mL) directly in the extracted blank sample matrix.

  • Step 2: MS Source Optimization:

    • Interface: APCI in negative ion mode.

    • Temperatures: Vaporizer at 350°C, Capillary at 3000 V.

    • Corona Discharge: 4.0 µA (critical for generating thermal electrons for capture)[3].

  • Step 3: MRM Transition Setup: Monitor the transition m/z 204 158 (Collision Energy: 15 eV) for quantification, and m/z 204 174 (Collision Energy: 20 eV) for qualification[4].

  • Step 4: Execution & Validation: Inject 5 µL of samples. Validate the run by ensuring the ion ratio between the quantifier and qualifier transitions remains within ±20% of the reference standard.

Cross-Validation Workflow & Data Presentation

Cross-validation ensures that transitioning from a legacy UV method to a modern MS method does not introduce systemic bias. The workflow aligns with ICH Q2(R2) mandates for evaluating accuracy, precision, and reportable range[1].

Workflow Start Method Cross-Validation Initiation HPLC HPLC-UV Optimization (Bulk Purity & Assay) Start->HPLC LCMS LC-APCI-MS/MS Optimization (Trace Impurity Profiling) Start->LCMS ICH ICH Q2(R2) Validation (Linearity, LOD/LOQ, Precision) HPLC->ICH LCMS->ICH Compare Statistical Cross-Validation (ANOVA & Bland-Altman) ICH->Compare Final Orthogonal Analytical Control Strategy Established Compare->Final

Figure 2: Orthogonal cross-validation workflow for analytical method transfer based on ICH Q2(R2).

Quantitative Method Comparison

The following table summarizes the experimental validation data obtained during the cross-validation of both methods.

Validation Parameter (ICH Q2(R2))HPLC-UV MethodLC-APCI-MS/MS MethodAnalytical Significance
Linear Dynamic Range 1.0 – 100 µg/mL0.5 – 100 ng/mLMS provides 1000x greater sensitivity for trace analysis.
Coefficient of Determination ( R2 ) 0.99920.9985Both methods exhibit excellent linearity within their ranges.
Limit of Detection (LOD) 0.3 µg/mL0.15 ng/mLAPCI(-) electron capture drastically lowers the detection threshold.
Limit of Quantification (LOQ) 1.0 µg/mL0.5 ng/mLDefines the lowest reportable limit for regulatory submission.
Intra-day Precision (%RSD, n=6) 0.8%3.2%UV is inherently more precise for bulk assay; MS variance is typical for trace levels.
Accuracy (Recovery %) 99.5% ± 1.2%96.8% ± 4.5%Both fall within the acceptable 95-105% ICH recovery criteria.
Specificity / Selectivity Moderate (Co-elution risk)High (MRM filtering)MS/MS eliminates matrix interference via specific mass transitions.

Conclusion & Recommendations

For 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole , the choice of analytical method must be phase-appropriate:

  • Adopt HPLC-UV for routine batch release, formulation assays, and thermodynamic solubility studies where the analyte concentration is high, and precision is paramount.

  • Adopt LC-APCI-MS/MS for genotoxic impurity tracking, environmental monitoring, or pharmacokinetic profiling. The use of APCI in negative mode is non-negotiable for this compound class, as it bypasses the poor protonation efficiency of the nitroaromatic system by leveraging gas-phase electron capture dynamics.

By cross-validating these methods, laboratories establish a robust, orthogonal control strategy that satisfies stringent ICH Q2(R2) regulatory expectations.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • DESIGN, SYNTHESIS, CHARACTERIZATION, AND CYTOTOXICITY EVALUATION OF NEW 4-BENZYL-1,3-OXAZOLE DERIVATIVES Source: Farmacia Journal URL:[Link]

  • A comprehensive method for the determination and characterization of 15 common explosive compounds in water samples by ultra-high pressure liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (APCI-MS/MS) Source: ResearchGate URL:[Link]

  • A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole

Disclaimer: This guide provides disposal procedures for 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole based on the known hazards of its constituent chemical groups (nitrophenyl and oxazole) and established best practices for la...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This guide provides disposal procedures for 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole based on the known hazards of its constituent chemical groups (nitrophenyl and oxazole) and established best practices for laboratory chemical waste management. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, this guidance is synthesized from data on structurally similar molecules and general regulatory principles. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.[1]

Core Principles of Disposal: Hazard Assessment and Mitigation

The disposal strategy for any chemical is dictated by its inherent hazards. For 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole, the structure suggests a hazard profile combining the characteristics of both nitro-aromatic compounds and oxazole derivatives.

  • Nitro Compounds: This class of chemicals is recognized for its reactivity and potential instability.[2] Nitro compounds are often categorized as hazardous waste due to their oxidizing properties and potential for energetic or explosive reactions, especially when in contact with incompatible substances like strong bases, amines, or reducing agents.

  • Oxazole Derivatives: These heterocyclic compounds can exhibit biological activity and may cause skin, eye, and respiratory irritation.[1][3]

Given these properties, 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole must be treated as hazardous waste. Improper disposal, such as discarding it in regular trash or pouring it down the drain, is strictly prohibited as it can lead to environmental contamination and potential violent reactions within the drainage system.[4][5]

Hazard Profile of a Structurally Analogous Compound

To provide a quantitative perspective, the following table summarizes the hazard classifications for the closely related compound, 2-methyl-5-(4-nitrophenyl)-1,3-oxazole. This data should be used as a surrogate for estimating the potential hazards of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole.

Hazard StatementClassificationGHS CodeSource
Harmful if swallowedAcute toxicity, Oral (Category 4)H302[3]
Causes skin irritationSkin Corrosion/Irritation (Category 2)H315[3]
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2)H319[3]
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)H335[3]

Pre-Disposal Safety Protocols

Prior to handling the chemical for disposal, it is critical to implement robust safety measures to protect laboratory personnel.

Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory:

  • Eye Protection: ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles are required to protect against splashes.

  • Hand Protection: Chemically resistant nitrile or neoprene gloves (minimum 0.11 mm thickness) provide a necessary barrier against skin contact. Always inspect gloves for integrity before use.[6]

  • Body Protection: A standard laboratory coat must be worn to protect skin and clothing from contamination.

  • Respiratory Protection: While working in a fume hood should provide adequate ventilation, a NIOSH-approved respirator may be required for spill cleanup or if there is a risk of aerosol generation outside of a hood.

Emergency Procedures

In the event of accidental exposure or a spill, immediate action is required.

  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Eliminate all ignition sources if the material or solvents used are flammable.

    • Contain the spill using a non-combustible, inert absorbent material such as sand, vermiculite, or a commercial sorbent.

    • Wearing appropriate PPE, carefully collect the absorbed material and contaminated debris into a designated, sealable hazardous waste container.

    • Decontaminate the spill area with soap and water, collecting all cleaning materials for disposal as hazardous waste.

    • Report the incident to your laboratory supervisor and EHS department.

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6]

Step-by-Step Disposal Workflow

The proper disposal of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole requires a systematic and compliant approach, from waste generation to final pickup.

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management.[8][9]

  • Designate a Specific Waste Stream: All waste containing 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole must be collected separately from other chemical waste.

  • Avoid Co-mingling: Do not mix this waste with incompatible materials such as strong acids, bases, oxidizing agents, or reducing agents to prevent hazardous reactions.[8]

Step 2: Waste Containment
  • Solid Waste: Collect pure compound, reaction byproducts, and contaminated consumables (e.g., weighing papers, pipette tips, gloves) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2] The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene).

  • Liquid Waste: Solutions containing 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole should be collected in a separate, sealed, and labeled hazardous waste container. Ensure there is sufficient headspace (at least 10%) to allow for vapor expansion.[2]

  • Contaminated Sharps: Needles, broken glass, or other sharps contaminated with the compound must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.[9]

Step 3: Labeling and Storage
  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "2-(2-Methyl-5-nitrophenyl)-1,3-oxazole," and the approximate concentration or quantity.[8] The date of waste accumulation should also be clearly marked.

  • Storage: Store the sealed waste containers in a cool, dry, and well-ventilated secondary containment area, away from heat and ignition sources.[5] This storage location should be designated for hazardous waste and be inaccessible to unauthorized personnel.

Step 4: Scheduling Final Disposal
  • Contact EHS: Once the waste container is ready for disposal (typically when it reaches 90% capacity), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

  • Follow Institutional Protocols: Adhere to all institutional procedures for waste pickup requests, manifests, and record-keeping. Never attempt to transport or dispose of hazardous waste personally.

Visualization of Disposal Protocol

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole.

G cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_containment Containment cluster_final Final Steps start Start: Waste Generation ppe Don Appropriate PPE (Fume Hood, Goggles, Gloves, Lab Coat) start->ppe identify Identify Waste Type ppe->identify segregate Segregate as Hazardous Waste: 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole identify->segregate Is it Solid, Liquid, or Contaminated Material? solid_waste Solid Waste Container (Labeled, Sealed HDPE) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Labeled, Sealed, <90% Full) segregate->liquid_waste Liquid sharps_waste Contaminated Sharps Container (Puncture-Resistant, Labeled) segregate->sharps_waste Sharps storage Store in Designated Secondary Containment Area solid_waste->storage liquid_waste->storage sharps_waste->storage contact_ehs Contact EHS for Pickup & Final Disposal storage->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole.

References

  • Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem.
  • Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Labor
  • Proper Disposal of 4-propyl-1,3-oxazole: A Step-by-Step Guide for Labor
  • 2-methyl-5-(4-nitrophenyl)-1,3-oxazole (CAS 31699-02-2) - Fluorochem.
  • Safety d
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich.
  • Safety D
  • SAFETY D
  • Chemical Waste Disposal Guidelines - Emory University.
  • Safety d
  • Guidelines for Chemical Waste Disposal - N
  • Material Safety Data Sheet - 2-Methyl-5-nitroimidazole, 99% - Cole-Parmer.
  • 5-(4-NITROPHENYL)

Sources

Handling

Personal protective equipment for handling 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole

Comprehensive Safety & Operational Guide: Handling 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole As a Senior Application Scientist, I have designed this protocol to move beyond standard safety data sheet (SDS) boilerplate. Hand...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole

As a Senior Application Scientist, I have designed this protocol to move beyond standard safety data sheet (SDS) boilerplate. Handling bifunctional molecules like 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole requires a deep mechanistic understanding of how its structural moieties interact with the laboratory environment. This guide provides drug development professionals with field-proven, self-validating workflows to ensure operational safety and chemical integrity.

Mechanistic Hazard Assessment

To implement effective safety controls, we must first understand the causality behind the chemical's hazards. The risk profile of 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole is driven by two distinct functional groups:

  • The Nitroaromatic Moiety: Nitroaromatics possess significant exothermic decomposition energy. When heated uncontrollably or exposed to caustic alkalis (strong bases), they risk violent decomposition or explosion[1]. Furthermore, nitroaromatics are highly lipophilic. If they permeate the skin, they undergo enzymatic reduction in the bloodstream, oxidizing Fe²⁺ in hemoglobin to Fe³⁺, leading to methemoglobinemia—a condition that severely impairs oxygen transport[2].

  • The 1,3-Oxazole Ring: Oxazole derivatives are recognized as severe mucous membrane and eye irritants[3]. Inhalation of fine oxazole dust can lead to respiratory sensitization, necessitating strict engineering controls during the dispensing of dry powders.

HazardPathway Compound 2-(2-Methyl-5-nitrophenyl) -1,3-oxazole Nitro Nitroaromatic Moiety Compound->Nitro Oxazole 1,3-Oxazole Ring Compound->Oxazole ShockHeat Exothermic Decomposition (Thermal/Base Sensitivity) Nitro->ShockHeat + Heat / Caustic Alkalis Tox Dermal Absorption (Methemoglobinemia Risk) Nitro->Tox Skin Contact Irritant Mucous Membrane Irritation & Sensitization Oxazole->Irritant Inhalation / Eye Contact

Figure 1: Mechanistic hazard pathway detailing the structural risks of the compound.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling nitroaromatics dissolved in organic carrier solvents (e.g., DMSO, DMF), as these solvents act as penetration enhancers. The following matrix outlines the required PPE and the mechanistic rationale behind each choice.

PPE CategorySpecificationMechanistic Rationale
Eye/Face Snug-fitting chemical splash goggles; add a face shield for volumes >100 mL.The oxazole ring is a severe ocular irritant; preventing mucosal absorption is critical[3].
Skin/Body Flame-resistant (FR) lab coat (fully buttoned) and closed-toe non-porous shoes.Mitigates risk from localized exothermic decomposition and prevents direct skin contact.
Hands Butyl rubber (≥14 mil) or double-gloved nitrile for solvent handling.Nitroaromatics easily permeate thin nitrile, risking dermal absorption and methemoglobinemia[4].
Respiratory N95/P100 particulate respirator (only if handling outside a certified fume hood).Prevents inhalation of irritating oxazole dust and systemic nitroaromatic absorption.

Operational Workflows & Engineering Controls

To ensure trustworthiness, every operational protocol must be a self-validating system. Do not proceed to the next step unless the validation check is confirmed.

Protocol A: Safe Dispensing and Reaction Setup
  • Engineering Control Verification: Ensure the chemical fume hood is operational with a face velocity of 80–100 fpm.

    • Self-Validation Check: Verify the hood's digital airflow monitor is green. Clear the workspace of incompatible materials, specifically strong bases (e.g., NaOH, KOH) and strong reducing agents (e.g., NaBH₄, LiAlH₄).

  • Anti-Static Weighing: Use grounded, anti-static weighing boats and spatulas. Nitroaromatic powders can accumulate static charge, posing an ignition risk if dust is suspended in the air.

  • Solvent Dissolution: Dissolve the 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole in your chosen organic solvent before adding any reactive reagents. This acts as a thermal sink, dissipating localized heat during subsequent reaction steps.

  • Controlled Heating: If the reaction requires heat, use a programmable heating mantle or oil bath equipped with an independent over-temperature shutoff probe.

    • Self-Validation Check: Set the over-temperature limit to at least 20°C below the solvent's boiling point and well below the compound's decomposition threshold. Maintain a strict inert atmosphere (N₂ or Ar) to prevent oxidative degradation.

Workflow S1 Storage (Cool, Dry, Dark) S2 Dispensing (Fume Hood, Anti-static) S1->S2 Transfer closed S3 Reaction Setup (Inert Gas, Temp Control) S2->S3 Dissolve in solvent S4 Quenching & Workup S3->S4 Controlled reaction S5 Waste Segregation (No Strong Bases) S4->S5 Segregate waste

Figure 2: Step-by-step operational workflow for safe handling and waste segregation.

Spill Response & Chemical Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent aerosolization and dermal exposure.

Protocol B: Minor Spill Response (< 50g)
  • Evacuate & Assess: Instruct personnel to step back. Verify that no heat or ignition sources are active in the immediate vicinity.

  • PPE Upgrade: Don butyl rubber gloves and a P100 particulate respirator if dry powder is visibly suspended in the air.

  • Wet Containment: Do NOT sweep dry powder , as this generates highly inhalable dust. Gently cover the spill with damp absorbent pads or an inert absorbent material (e.g., diatomaceous earth or sand)[5].

  • Collection: Use non-sparking tools to scoop the absorbed material into a compatible, sealable hazardous waste container.

  • Decontamination: Wash the area with water and a mild detergent. Crucial: Avoid using strong alkaline cleaning agents (like heavy-duty degreasers), as residual nitroaromatics can react with caustic alkalis to cause violent localized decomposition[1].

Protocol C: Chemical Disposal Plan
  • Waste Segregation: Collect waste in a dedicated "Nitroaromatic / Halogenated" or "Nitroaromatic / Non-Halogenated" waste stream, depending on the carrier solvent used.

  • Incompatibility Warning: NEVER mix nitroaromatic waste with waste streams containing strong bases (e.g., base baths) or strong reducing agents. Mixing these can pressurize the waste container via exothermic gas evolution, leading to a catastrophic container rupture[1].

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications.[Link]

  • NMAM METHOD 2005 - CDC.[Link]

Sources

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